Product packaging for (4E,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid(Cat. No.:CAS No. 6217-54-5)

(4E,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid

Cat. No.: B013566
CAS No.: 6217-54-5
M. Wt: 328.5 g/mol
InChI Key: MBMBGCFOFBJSGT-NIQHLCGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid (22:6n-3) that serves as a critical structural and functional component in advanced biological research. It is highly enriched in neuronal membranes, accounting for up to 20% of total lipids in the brain's grey matter and over 50% of the polyunsaturated fatty acids in the retina . This makes it an essential reagent for studies focused on neurodevelopment, cognitive function, and visual physiology. DHA exerts its multifaceted effects through several key mechanisms. As a membrane constituent, it enhances fluidity and facilitates the formation of phosphatidylserine (PS)-rich domains, which are crucial for the membrane translocation and activation of key neuroprotective signaling kinases like Akt, Raf-1, and protein kinase C (PKC) . Furthermore, DHA is a precursor to a diverse family of bioactive lipid mediators, including neuroprotectin D1 (NPD1), resolvins, and synaptamide (N-docosahexaenoylethanolamine). Synaptamide, in particular, is known to promote neurogenesis, synaptogenesis, and anti-inflammatory responses by activating the GPR110 (ADGRF1) receptor and the cAMP/PKA signaling pathway . Key Research Applications: • Neurodevelopment & Neuroprotection: Investigate the role of DHA in neurite outgrowth, synaptogenesis, and neuronal survival. Study its potential in models of cognitive decline, Alzheimer's disease, and traumatic brain injury . • Anti-Inflammatory & Pro-Resolving Pathways: Explore the mechanisms by which DHA and its metabolites (e.g., resolvins, protectins) resolve chronic inflammation and modulate immune responses . • Metabolic & Cardiovascular Research: Examine the impact of DHA on lipid metabolism, cardiovascular protection, and conditions related to obesity and Type II diabetes . • Visual & Retinal Function: Research the essential role of DHA in photoreceptor function and retinal integrity . Researchers can utilize this high-purity DHA to delve into these complex biochemical pathways and advance understanding of cellular signaling in health and disease. Intended Use: This product is supplied For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O2 B013566 (4E,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid CAS No. 6217-54-5

Properties

Key on ui mechanism of action

DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential.

CAS No.

6217-54-5

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(4E,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18+

InChI Key

MBMBGCFOFBJSGT-NIQHLCGCSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Appearance

Assay:≥98%A solution in ethanol

Other CAS No.

6217-54-5

physical_description

Liquid

Synonyms

Acids, Docosahexaenoic
Acids, Docosahexenoic
Docosahexaenoate
Docosahexaenoic Acid (All-Z Isomer)
Docosahexaenoic Acid Dimer (All-Z Isomer)
Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer)
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt
Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer)
Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer
Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt
Docosahexaenoic Acid, Sodium Salt
Docosahexaenoic Acids
Docosahexenoic Acids

Origin of Product

United States

Docosahexaenoic Acid Biosynthesis and Metabolism

Endogenous Biosynthetic Pathways of Docosahexaenoic Acid

Organisms capable of synthesizing DHA utilize distinct enzymatic machinery and metabolic routes to produce this essential fatty acid. These pathways vary between eukaryotes and certain microorganisms.

Aerobic Eukaryotic Pathway

The aerobic pathway for DHA biosynthesis is prevalent in various eukaryotes, including microalgae, mosses, fungi, and some animals, including humans. wikipedia.org This pathway involves a series of desaturation and elongation reactions, primarily occurring in the endoplasmic reticulum, with a final crucial step in the peroxisomes. wikipedia.orgfrontiersin.org The process typically begins with alpha-linolenic acid (ALA, 18:3 ω-3) as a precursor. wikipedia.orgnih.govresearchgate.net

Desaturase enzymes are critical in the aerobic pathway, introducing double bonds at specific positions along the fatty acid chain. These enzymes are typically named based on the position of the double bond they introduce, counted from the carboxyl end of the fatty acid. mdpi.com

Delta-6 Desaturase (Δ6D): This enzyme catalyzes the initial and often rate-limiting step in the conversion of ALA. ocl-journal.org It introduces a double bond at the sixth carbon-carbon bond from the carboxyl end, converting ALA (18:3 ω-3) to stearidonic acid (SDA, 18:4 ω-3). wikipedia.orgmdpi.com FADS2 is a gene known to transcribe Δ6-desaturase in humans. ocl-journal.org

Delta-5 Desaturase (Δ5D): Following elongation, Δ5 desaturase introduces a double bond at the fifth carbon-carbon bond from the carboxyl end. mdpi.commdpi.com In the ω-3 pathway, this enzyme acts on eicosatetraenoic acid (ETA, 20:4 ω-3) to produce eicosapentaenoic acid (EPA, 20:5 ω-3). wikipedia.orggoogle.com Δ5 desaturases have been identified and characterized in various organisms, including humans and microalgae. google.comacs.org

Delta-4 Desaturase (Δ4D): The final desaturation step in the classical aerobic pathway involves Δ4 desaturase, which introduces a double bond at the fourth carbon-carbon bond from the carboxyl end. nih.gov This enzyme converts docosapentaenoic acid (DPA, 22:5 ω-3) to DHA (22:6 ω-3). wikipedia.org While identified in organisms like Thraustochytrium, the presence and activity of a dedicated Δ4 desaturase in mammals were debated, leading to the proposal of alternative mechanisms like the Sprecher's shunt. wikipedia.orgnih.govfrontiersin.org However, the identification of FADS2 as a human Δ4-desaturase in 2015 indicates that humans do follow a pathway involving Δ4-desaturation. wikipedia.org

Desaturases are front-end desaturases, introducing double bonds between the carboxyl end and a pre-existing double bond. mdpi.commdpi.com The activity and substrate specificity of these enzymes can vary between species. mdpi.complos.org

Elongase enzymes are responsible for extending the carbon chain length of fatty acids by adding two-carbon units. In the aerobic DHA synthesis pathway, elongases work in concert with desaturases to build the 22-carbon backbone of DHA. wikipedia.orgmdpi.com

ELOVL5: Elongase of very-long-chain fatty acid 5 (ELOVL5) is one of the elongases involved in PUFA biosynthesis. mdpi.com Studies have shown that human and rat ELOVL5 can elongate C18 and C20 PUFAs. plos.org While ELOVL5 has activity with C20 substrates like EPA, other elongases, such as ELOVL2, are also crucial, particularly for the elongation of C20 and C22 PUFAs, including DPA. plos.orgresearchgate.netnih.gov The specific roles and relative contributions of different ELOVL enzymes can vary depending on the organism. mdpi.comresearchgate.netnih.gov

The elongation steps in the aerobic pathway involve adding two carbons to the carboxyl end of the fatty acid chain. For example, in the ω-3 pathway, an elongase acts on SDA (18:4 ω-3) to produce ETA (20:4 ω-3), and another elongase acts on EPA (20:5 ω-3) to produce DPA (22:5 ω-3). wikipedia.org

While the initial desaturation and elongation steps primarily occur in the endoplasmic reticulum, the final step in the aerobic synthesis of DHA in mammals involves peroxisomal beta-oxidation, often referred to as the Sprecher's shunt. wikipedia.orgnih.govfrontiersin.orgarvojournals.org In this pathway, EPA is elongated twice to form a 24-carbon intermediate, tetracosahexaenoic acid (24:5 ω-3), which is then desaturated to 24:6 ω-3. wikipedia.orgfrontiersin.org This 24-carbon PUFA is then transported to the peroxisomes where it undergoes one cycle of beta-oxidation. wikipedia.orgfrontiersin.orgnih.gov This single round of peroxisomal beta-oxidation removes two carbons from the carboxyl end, converting 24:6 ω-3 into DHA (22:6 ω-3). wikipedia.orgfrontiersin.orgnih.gov

Peroxisomes play an indispensable role in this retroconversion process. frontiersin.orgnih.gov Enzymes involved in the peroxisomal beta-oxidation of 24:6 ω-3 to DHA include straight-chain acyl-CoA oxidase (ACOX1) and D-bifunctional protein (DBP). frontiersin.orgnih.govmdpi.com Defects in peroxisomal beta-oxidation can lead to impaired DHA synthesis and related health issues. arvojournals.orgnih.gov

Anaerobic Polyketide Synthase Pathway

An alternative pathway for DHA biosynthesis, independent of molecular oxygen, exists in certain microorganisms, notably marine bacteria and some protists. wikipedia.orgnih.govresearchgate.netfrontiersin.orgnih.govuni.lu This pathway utilizes a large multienzyme complex resembling polyketide synthases (PKS), often referred to as PUFA synthases. nih.govresearchgate.netnih.govasm.orgresearchgate.net

The anaerobic PKS-like pathway allows these microorganisms to synthesize DHA de novo from simpler precursors like acetyl-CoA and malonyl-CoA, without the requirement for sequential desaturation and elongation of C18 fatty acids as in the aerobic pathway. nih.govresearchgate.net

Schizochytrium : Species within the genus Schizochytrium are well-known producers of DHA via the anaerobic PKS pathway. nih.govresearchgate.netnih.govresearchgate.net The PUFA synthase in Schizochytrium is a large complex encoded by a cluster of genes (pfa genes). asm.orgpnas.orgtandfonline.com This system iteratively adds two-carbon units and introduces double bonds in a process similar to polyketide synthesis. researchgate.net Studies involving the heterologous expression of Schizochytrium pfa genes in E. coli have demonstrated the functionality of this anaerobic pathway for DHA production. nih.govpnas.org

Aurantiochytrium : Closely related to Schizochytrium, Aurantiochytrium species are also prolific producers of DHA through the PKS-like pathway. tandfonline.comtandfonline.comfrontiersin.org Aurantiochytrium species have shown high potential for accumulating significant amounts of lipids, with a high concentration of DHA. tandfonline.comfrontiersin.org The PKS pathway in Aurantiochytrium allows for de novo synthesis of PUFAs. tandfonline.com

Moritella marina : This marine bacterium is another example of a microorganism that synthesizes DHA via the anaerobic polyketide synthase pathway. tci-thaijo.orgasm.orgresearchgate.net M. marina possesses the necessary pfa genes for the biosynthesis of DHA. asm.org Research on optimizing growth conditions for M. marina has focused on enhancing DHA production through this pathway. researchgate.net

The PKS pathway involves a series of catalytic domains within the multienzyme complex that are responsible for chain initiation, elongation, reduction, and the introduction of double bonds. researchgate.netpnas.org This mechanism allows for the direct synthesis of long-chain PUFAs like DHA. nih.govresearchgate.net

Here is a summary of the key enzymes involved in the aerobic eukaryotic DHA biosynthesis pathway:

EnzymeTypeSubstrate (ω-3 pathway)Product (ω-3 pathway)Location
Delta-6 DesaturaseDesaturaseAlpha-linolenic acid (18:3)Stearidonic acid (18:4)Endoplasmic Reticulum wikipedia.orgfrontiersin.org
Elongase (e.g., ELOVL5)ElongaseStearidonic acid (18:4)Eicosatetraenoic acid (20:4)Endoplasmic Reticulum wikipedia.orgfrontiersin.org
Delta-5 DesaturaseDesaturaseEicosatetraenoic acid (20:4)Eicosapentaenoic acid (20:5)Endoplasmic Reticulum wikipedia.orgfrontiersin.org
Elongase (e.g., ELOVL2)ElongaseEicosapentaenoic acid (20:5)Docosapentaenoic acid (22:5)Endoplasmic Reticulum wikipedia.orgfrontiersin.org
Elongase (multiple steps)ElongaseDocosapentaenoic acid (22:5)Tetracosahexaenoic acid (24:5)Endoplasmic Reticulum wikipedia.orgfrontiersin.org
Delta-6 DesaturaseDesaturaseTetracosahexaenoic acid (24:5)24:6 ω-3Endoplasmic Reticulum wikipedia.orgfrontiersin.org
Peroxisomal Beta-Oxidation Enzymes (e.g., ACOX1, DBP)Beta-oxidation24:6 ω-3Docosahexaenoic acid (22:6)Peroxisomes wikipedia.orgfrontiersin.orgnih.gov

Note: The table represents the general steps in the aerobic pathway, and specific enzymes and intermediates may vary slightly depending on the organism.

Docosahexaenoic Acid Metabolism

DHA metabolism involves its uptake, incorporation into various lipid pools, and bioconversion into a range of bioactive lipid mediators. DHA is transported in the bloodstream within lipoproteins (esterified in triglycerides, phospholipids (B1166683), and cholesteryl esters) or as a nonesterified (free) fatty acid. karger.com Once taken up by tissues, DHA can be stored in adipose tissue as triglycerides or incorporated into cell membranes, primarily esterified into phospholipids and other complex lipids. karger.com The brain and eye exhibit particularly high concentrations of DHA compared to other organs. nih.gov

Incorporation into Phospholipids

A significant aspect of DHA metabolism is its incorporation into phospholipids, which are fundamental components of cell membranes. In the brain, unesterified DHA is largely and selectively delivered to the sn-2 position of phospholipids via acyl-CoA synthetase and acyltransferase. ocl-journal.org This preferential incorporation into the sn-2 position is considered the physiological form in the human body. researchgate.net Dietary DHA can be absorbed in different forms, including triglycerides (TAG), monoacylglycerols (MAG), and phospholipids (PL). mdpi.com Studies suggest that DHA delivered as lysophosphatidylcholine (B164491) (LysoPC-DHA) may be more efficiently taken up by the brain compared to free DHA or DHA in TAG. researchgate.netmdpi.comocl-journal.orgnih.gov LysoPC-DHA can be produced from the hydrolysis of phosphatidylcholine (PC)-DHA by phospholipase A1 in the liver or by endothelial lipase (B570770) from circulating PC-DHA. researchgate.net This LysoPC-DHA can then be taken up by the brain and reacylated into PC or hydrolyzed to provide DHA for esterification into other phospholipids within the brain. researchgate.net Interconversion between different brain phospholipid pools can also occur. researchgate.net

Research indicates that the incorporation of DHA into phospholipid fractions can be influenced by the form in which it is consumed. Studies in rats have shown that PL-DHA and MAG-DHA lead to higher incorporation of DHA into erythrocyte lipids compared to TAG-DHA. mdpi.com Furthermore, the level of DHA in plasma was statistically significantly higher in the PL-DHA group compared with the TAG-DHA group at various time points. mdpi.com Within phospholipids, DHA appears to be more easily incorporated into phosphatidylethanolamine (B1630911) (PE) compared to other phospholipid classes in some contexts, although other studies suggest different preferences depending on the lipase involved. researchgate.net

Lipid Class in PlasmaDHA Incorporation (Relative to TAG-DHA)Significance
Phospholipids (PL-DHA)HigherStatistically Significant mdpi.com
Monoacylglycerols (MAG-DHA)HigherStatistically Significant in erythrocytes; no significant difference in plasma compared to TAG-DHA mdpi.com
Triglycerides (TAG-DHA)Baseline- mdpi.com

Increased DHA content in membrane phospholipids can influence membrane biophysical properties, such as fluidity, flexibility, and thickness, potentially affecting cellular metabolism and the function of membrane-associated proteins. csic.esnih.govplos.org For example, increased DHA in skeletal muscle mitochondrial phospholipids has been associated with improvements in mitochondrial respiratory parameters. nih.gov

Bioconversion to Bioactive Lipid Mediators

DHA is not merely a structural component of membranes; it is also a precursor for the synthesis of a variety of potent bioactive lipid mediators. karger.comocl-journal.orgnih.govnih.gov These mediators, collectively known as docosanoids, are generated through enzymatic and non-enzymatic pathways, primarily involving cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 enzymes. nih.govwikipedia.org Docosanoids derived from DHA include resolvins (D-series), protectins (including Neuroprotectin D1), maresins, and docosatrienes. nih.govwikidoc.orgbiomolther.org These molecules play crucial roles in resolving inflammation, promoting tissue healing, and exerting neuroprotective effects. nih.govwikipedia.orgwikidoc.org

Neuroprotectin D1 Synthesis

Neuroprotectin D1 (NPD1) is a stereoselective docosanoid mediator synthesized from DHA with potent anti-inflammatory and neuroprotective actions. arvojournals.orgocl-journal.orgplos.org Its synthesis is initiated by the release of free DHA from membrane phospholipids by phospholipase A2 (PLA2). plos.orgpnas.org Following the release of DHA, a lipoxygenase, particularly 15-lipoxygenase-1 (15-LOX-1), catalyzes the synthesis of 17S-hydroperoxy-docosahexaenoic acid (17S-H(p)DHA), which is then converted to NPD1 through enzymatic steps involving an epoxide intermediate. ocl-journal.orgpnas.org The synthesis of NPD1 can be stimulated by various factors, including pigment epithelial-derived factor (PEDF), which has been shown to be a potent inducer of NPD1 synthesis in retinal pigment epithelial cells. arvojournals.orgnih.gov NPD1 is produced in response to oxidative stress and brain ischemia-reperfusion. ocl-journal.org It exhibits neuroprotective bioactivity in brain and retinal cells against insults such as oxidative injury, ischemia-reperfusion, and inflammation. ocl-journal.orgplos.org NPD1 is depleted in the brains of individuals with Alzheimer's disease. ocl-journal.orgplos.orgocl-journal.org

Enzyme/Factor InvolvedRole in NPD1 Synthesis
Phospholipase A2 (PLA2)Releases free DHA from phospholipids plos.orgpnas.org
15-Lipoxygenase-1 (15-LOX-1)Catalyzes the oxygenation of DHA ocl-journal.orgpnas.org
Pigment Epithelial-Derived Factor (PEDF)Stimulates NPD1 synthesis arvojournals.orgnih.gov
Elovanoid Formation

Elovanoids (ELVs) are a novel class of homeostatic lipid mediators derived from very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are themselves elongated products of DHA. researchgate.neteurekalert.orgnih.gov The elongation of DHA to VLC-PUFAs, such as 32:6n-3 and 34:6n-3, is catalyzed by enzymes like ELOVL4 (elongation of very-long-chain fatty acids-4). researchgate.netnih.gov These VLC-PUFAs are then typically esterified at the sn-1 position of phosphatidylcholine. researchgate.net Elovanoids, such as ELV-32 and ELV-34, are subsequently formed from these VLC-PUFAs through the action of phospholipase A1 (PLA1). researchgate.net Elovanoids have demonstrated neuroprotective effects, particularly in the retina, where they help to restore the structure and integrity of damaged photoreceptor cells by promoting repair, remodeling, and regeneration. eurekalert.org Their synthesis is linked to the availability of DHA and the activity of enzymes in the elongation pathway. eurekalert.orgnih.gov

Precursor/Enzyme InvolvedRole in Elovanoid Formation
Docosahexaenoic acid (DHA)Precursor for VLC-PUFAs researchgate.neteurekalert.orgnih.gov
ELOVL4Catalyzes elongation of DHA to VLC-PUFAs researchgate.netnih.gov
VLC-PUFAs (e.g., 32:6n-3, 34:6n-3)Direct precursors of Elovanoids researchgate.neteurekalert.orgnih.gov
Phospholipase A1 (PLA1)Releases VLC-PUFAs from phospholipids for ELV synthesis researchgate.netpnas.org
Synaptamide (B1662480) Synthesis

Synaptamide, also known as N-docosahexaenoylethanolamine (DHEA), is an endogenous endocannabinoid-like lipid mediator synthesized from DHA in the brain and retina. nih.govmdpi.commdpi.comnih.gov While structurally similar to anandamide, synaptamide exhibits weak binding to cannabinoid receptors and primarily acts through cannabinoid-independent mechanisms. mdpi.comnih.gov Its synthesis is thought to occur via the N-acylation phosphodiesterase pathway, similar to other N-acylethanolamines. mdpi.com Synaptamide has been shown to promote neurogenesis and synaptogenesis, stimulate neurite growth, and exert anti-inflammatory effects in the nervous system. nih.govmdpi.commdpi.comnih.govfocusbiomolecules.com It binds to and activates the G-protein-coupled receptor 110 (GPR110), triggering downstream signaling pathways such as the cAMP/protein kinase A (PKA) pathway. nih.govmdpi.comfocusbiomolecules.com The brain synaptamide content is influenced by dietary DHA intake. nih.gov

Precursor/Product InvolvedRole in Synaptamide Pathway
Docosahexaenoic acid (DHA)Precursor for Synaptamide nih.govmdpi.commdpi.comnih.gov
EthanolamineInvolved in Synaptamide synthesis mdpi.com
Synaptamide (N-docosahexaenoylethanolamine)Bioactive lipid mediator nih.govmdpi.commdpi.comnih.gov
Docosanoid Production

Docosanoids represent a broad class of signaling molecules derived from the oxygenation of 22-carbon fatty acids, particularly DHA. wikipedia.orgwikidoc.org This production involves enzymatic activities of lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes, as well as non-enzymatic free radical-mediated peroxidation. nih.govwikipedia.org Key docosanoids derived from DHA include the D-series resolvins (RvD1-RvD6), protectins (such as NPD1), and maresins. nih.govwikidoc.orgbiomolther.org These specialized pro-resolving mediators (SPMs) are crucial for the active resolution of inflammation and the promotion of tissue healing. nih.govwikipedia.orgwikidoc.org For instance, the conversion of DHA to D-series resolvins involves sequential enzymatic steps initiated by 15-lipoxygenase. nih.gov Other docosanoids include docosatrienes, characterized by conjugated triene structures, and neurofurans, formed via non-enzymatic peroxidation. wikipedia.orgwikidoc.org Oxo-docosanoids, such as 13-oxo-DHA and 17-oxo-DHA, possessing a ketone residue, have also been identified and exhibit anti-inflammatory activity. wikipedia.orgcaymanchem.com The production of these diverse docosanoids underscores the extensive metabolic fate of DHA and its role in generating a wide array of potent signaling molecules involved in maintaining cellular and tissue homeostasis.

Class of DocosanoidExamplesFormation PathwayKey Functions
Resolvins (D-series)RvD1-RvD6Enzymatic (Lipoxygenases) nih.govAnti-inflammatory, Pro-resolving nih.govwikidoc.orgbiomolther.org
ProtectinsNPD1Enzymatic (Lipoxygenases) ocl-journal.orgpnas.orgAnti-inflammatory, Neuroprotective arvojournals.orgocl-journal.orgplos.org
Maresins-Enzymatic nih.govbiomolther.orgPro-resolving nih.govbiomolther.org
Docosatrienes-Enzymatic wikidoc.orgSignaling wikidoc.org
NeurofuransNeuroprostanes, NeurofuranesNon-enzymatic peroxidation wikipedia.orgBiomarkers of oxidative stress wikipedia.org
Oxo-docosanoids13-oxo-DHA, 17-oxo-DHAEnzymatic/Non-enzymatic wikipedia.orgcaymanchem.comAnti-inflammatory wikipedia.orgcaymanchem.com

Docosahexaenoic Acid in Membrane Biology and Biophysics

Docosahexaenoic Acid Incorporation into Biological Membranes

DHA is readily incorporated into membrane phospholipids (B1166683), a process crucial for maintaining the structural and functional integrity of biological membranes. nih.govresearchgate.net This incorporation is not random but shows specificity for certain phospholipid species and membrane domains.

Phospholipid Species Enrichment (e.g., Phosphatidylserine (B164497), Phosphatidylethanolamine)

DHA is highly concentrated in aminophospholipids, particularly phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (PS), in neuronal cells. nih.govfoodforthebrain.org Studies have indicated that DHA comprises a significant percentage of the total fatty acids in synaptic membrane PS, suggesting that a large proportion of PS molecular species contain DHA. nih.gov For instance, 1-stearoyl-2-docosahexaenoyl-PS (18:0,22:6-PS) is a notable DHA-containing PS species found in the brain. nih.gov While PE and PS are enriched in DHA, phosphatidylcholine (PC) and phosphatidylinositol (PI) typically show much lower levels of this fatty acid. foodforthebrain.org The incorporation of DHA into PS can uniquely expand the PS pool in neuronal membranes, influencing PS-dependent signaling and protein function. caldic.com

Data on DHA enrichment in phospholipid species:

Phospholipid Class Relative DHA Level Source Tissue/Cell
Phosphatidylethanolamine (PE) High Neuronal cells, Brain nih.govfoodforthebrain.org
Phosphatidylserine (PS) High Neuronal cells, Brain, Synaptic membranes nih.govfoodforthebrain.orgcaldic.com
Phosphatidylcholine (PC) Lower Brain foodforthebrain.org

Preferential Accumulation in Specific Membrane Domains (e.g., Lipid Rafts, Synaptic Membranes, Retinal Outer Segment Membranes)

DHA is avidly retained and uniquely concentrated in specific membrane domains within the nervous system, notably in photoreceptors and synaptic membranes. nih.gov In the retina, DHA is a major fatty acid in the photosensitive part of the rod outer segment (ROS) membranes, where it is involved in signal transduction and rhodopsin activation. researchgate.netcase.edu These retinal outer segment membranes are exceptionally rich in lipids containing PUFAs, including DHA, which, along with rhodopsin, are located in the bulk domain. researchgate.netresearchgate.net The high concentration of DHA in synaptic membranes correlates with synapse development. unibo.it

Conversely, DHA-containing phospholipids tend to be excluded from cholesterol-rich membrane domains known as lipid rafts. edpsciences.orgnih.govnih.govcapes.gov.br Studies have shown that DHA can differentially incorporate into different classes of membrane rafts, significantly altering the fatty acid and protein compositions of certain raft types while having no significant influence on others, such as tight junction-associated rafts. nih.gov This aversion of DHA for cholesterol drives the lateral segregation of DHA-containing phospholipids into liquid disordered (Ld) domains that are depleted in cholesterol, presenting them as the compositional and organizational antithesis of lipid rafts. capes.gov.br Despite being poor in DHA-containing phospholipids, the formation and function of lipid-raft microdomains are nevertheless affected by DHA. nih.gov

Modulation of Membrane Biophysical Properties by Docosahexaenoic Acid

Once esterified into phospholipids, DHA significantly alters many basic properties of membranes, including acyl chain order, fluidity, phase behavior, elastic compressibility, and permeability. researchgate.net

Alterations in Membrane Fluidity and Acyl Chain Order

The presence of DHA in membranes is strongly associated with increased membrane fluidity and decreased acyl chain order. lipidmaps.orgnih.govfoodforthebrain.orgtriglycerideforum.orgfishersci.caresearchgate.netnih.govresearchgate.netnsf.govfrontiersin.orgmdpi.com The six double bonds in DHA introduce kinks and flexibility into the acyl chain, preventing orderly packing and leading to greater disorder in the hydrocarbon core of the membrane. biologists.comresearchgate.netcapes.gov.brresearchgate.net This high degree of disorder is a hallmark of DHA-rich membranes. capes.gov.br

Research findings on DHA's impact on membrane fluidity and order:

DHA alone has been shown to increase bulk lipid fluidity in large unilamellar vesicles, indicated by a dose-dependent reduction in apparent rotational correlation time. triglycerideforum.org

Compared to eicosapentaenoic acid (EPA), DHA generally has a more significant fluidizing effect on membranes, particularly in the presence of cholesterol. triglycerideforum.orgfrontiersin.org

Molecular simulations and studies using techniques like NMR and X-ray diffraction demonstrate that DHA increases disorder in the membrane hydrocarbon core. nih.govnih.govnih.govresearchgate.netacs.org

Influence on Trans-Gauche Isomerizations

The high flexibility of the DHA acyl chain, due to its numerous cis double bonds, results in rapid isomerization through various conformational states, including increased trans-gauche isomerizations. capes.gov.brtriglycerideforum.orgnih.govnih.govresearchgate.netacs.orgresearchgate.net These rapid transitions contribute significantly to the disorder and reduced acyl chain packing observed in DHA-containing membranes. capes.gov.brnih.gov Studies using techniques like X-ray scattering have linked the increased trans-gauche isomerizations in phospholipid acyl chains to the effects of DHA on membrane structure. triglycerideforum.orgnih.govnih.govresearchgate.net

Impact on Membrane Width

DHA incorporation leads to a reduction in membrane width compared to membranes containing more saturated or less unsaturated fatty acids like EPA. biologists.comtriglycerideforum.orgresearchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.net This decrease in membrane thickness is a direct consequence of the increased disorder and reduced effective length of the DHA acyl chains caused by the numerous cis double bonds and increased trans-gauche isomerizations. triglycerideforum.orgresearchgate.netresearchgate.net Studies using small angle X-ray scattering and diffraction have quantified this effect, showing a reduction in membrane width in the presence of DHA. triglycerideforum.orgnih.govnih.govnih.govresearchgate.net Thinner and more loosely packed DHA-enriched membranes have also been reported to have increased permeability to small polar molecules. researchgate.net

Data on the impact of DHA on membrane width:

Membrane Composition Change in Membrane Width (relative to control/EPA) Measurement Technique Source
DHA-containing membranes vs. EPA-containing membranes Reduced by 5% or 3 Å SAXS triglycerideforum.org
PL-DHA vs. control/PL-EPA (with POPC and cholesterol) Reduced d-space (58 Å) X-ray diffraction nih.gov
DHA-containing GPLs vs. disaturated phospholipids and cholesterol Thinner Diagram/Review researchgate.net

Effects on Membrane Permeability and Elastic Compressibility

DHA's incorporation into membrane phospholipids has been shown to significantly alter membrane permeability and elastic compressibility. researchgate.netnih.govdhaomega3.orgjogi.co.in Membranes enriched with DHA are characterized by increased permeability and are notably thin due to the high disorder of their acyl chains and reduced effective length. tandfonline.comresearchgate.net Studies using model systems, such as phospholipid vesicles, have demonstrated that DHA can increase their permeability, as evidenced by increased vesicle swelling and leakage of sequestered substances. nih.gov This effect is more pronounced compared to less unsaturated fatty acids like oleic acid. nih.gov

The presence of DHA contributes to membrane distension, which can increase the total cellular volume and affect the hemolytic threshold. researchgate.net This is consistent with DHA's established role in modulating membrane fluidity, permeability, and elastic compressibility. researchgate.net Research simulating neuronal grey matter membranes has indicated that increasing the proportion of DHA-containing phospholipids can lead to a decrease in the system's compressibility and an increase in membrane elasticity. mdpi.com This is supported by a reduction in the bulk modulus. mdpi.com This effect suggests that esterified DHA can infiltrate and remodel membrane architecture, potentially influencing the mechanical properties crucial for membrane protein function and sorting. mdpi.com

Data from studies on membrane compressibility:

Membrane Model SystemDHA ContentCompressibility ChangeElasticity ChangeReference
Neuronal Grey Matter Membrane Model (with PDPC)IncreasingDecreasesIncreases mdpi.com
Liposomal Dispersion (with PDPC)IncreasingDecreasesEnhanced Order mdpi.com
Phospholipid VesiclesPresentIncreased PermeabilityNot specified nih.gov
Model Cell Membrane (MD Simulations)PresentNot specifiedNot specified researchgate.netacs.org

Note: PDPC refers to 1-palmitoyl-2-docosahexaenoylphosphatylcholine.

Furthermore, DHA's influence on membrane permeability has been investigated in the context of cellular responses. For instance, DHA has been shown to impact phagolysosomal membrane permeability in macrophages, although in vivo effects can differ from in vitro findings. tandfonline.comsigmaaldrich.com

Influence on Membrane Fusion and Flip-Flop Mechanisms

DHA has been demonstrated to alter membrane fusion and lipid flip-flop mechanisms. researchgate.netnih.gov The unique structure of DHA, with its multiple double bonds, provides significant conformational flexibility, which is believed to contribute to its effects on membrane dynamics. researchgate.net

Studies using artificial bilayers have shown that DHA, particularly when esterified to the sn-2 position of phospholipids, enhances membrane fusion compared to saturated or less unsaturated fatty acids. tandfonline.com These DHA-containing vesicles can readily fuse with living cells, leading to increased cellular permeability. nih.govtandfonline.com

Molecular dynamics simulations have provided insights into the influence of DHA on lipid flip-flop, the movement of lipids between the two leaflets of the membrane bilayer. researchgate.netacs.orgnih.govkcl.ac.uk Increasing concentrations of free protonated DHA in a model brain cell membrane have been observed to disorder the bilayer packing, fluidize the membrane, and increase the rates of successful flip-flop. nih.govkcl.ac.uk These simulations have also revealed coordinated flip-flop phenomena between DHA molecules, involving hydrogen bonds. nih.govkcl.ac.uk The presence of DHA molecules, primarily in liquid-disordered (Ld) membrane domains, can influence cholesterol flip-flop in a concentration-dependent manner. researchgate.netacs.org

DHA-containing phospholipids have been shown to control membrane fusion dynamics, such as those involved in the formation of transendothelial cell macroapertures. biologists.com Enrichment of DHA-containing phospholipids in the plasma membrane can shift cellular membranes towards a state permissive for membrane fusion. biologists.com

Interaction with Other Membrane Lipids (e.g., Cholesterol)

The interaction of DHA with other membrane lipids, particularly cholesterol, plays a significant role in modulating the structure and function of cell membranes. researchgate.netnih.gov DHA does not exist in isolation within the membrane environment and its interactions with other components influence membrane heterogeneity and domain structure. tandfonline.com

Cholesterol, a major lipid raft component, exhibits a notable interaction with DHA-containing phospholipids. tandfonline.commdpi.com Biophysical studies, often utilizing model membranes, have shown a mutual aversion between DHA and cholesterol. tandfonline.comcapes.gov.br This drives the lateral segregation of DHA-containing phospholipids into highly disordered domains, distinct from cholesterol-rich regions. tandfonline.comcapes.gov.br These DHA-rich domains are compositionally and organizationally different from lipid rafts, which are typically enriched in saturated sphingolipids and cholesterol. tandfonline.comcapes.gov.br

Experimental data supports the low solubility of cholesterol in bilayers composed of DHA-containing phospholipids. mdpi.comnih.gov For example, studies using solid-state 2H NMR spectroscopy and X-ray diffraction have determined a markedly lower solubility for cholesterol in bilayers of a DHA-containing phosphatidylethanolamine compared to one containing oleic acid. nih.gov This reduced affinity between cholesterol and DHA-containing phospholipids may serve as a mechanism for triggering the formation of lipid microdomains. nih.gov

In ternary mixtures containing DHA-lipids, cholesterol, and sphingomyelin, cholesterol tends to have a greater affinity for the more rigid sphingomyelin, leading to the separation of the membrane into DHA-rich/cholesterol-poor and cholesterol-rich/DHA-poor domains. mdpi.com This enhanced phase separation due to DHA's aversion to cholesterol can alter the size and composition of lipid rafts and lead to the formation of a unique, highly disordered DHA-rich phase. tandfonline.com

The interaction between DHA and cholesterol is crucial for understanding how DHA influences membrane structure and, consequently, cellular biochemical activity and signaling pathways. tandfonline.comcapes.gov.br

Cellular and Molecular Mechanisms of Docosahexaenoic Acid Action

Signal Transduction Pathway Modulation

DHA's influence on cellular function is largely attributed to its ability to modulate various signal transduction pathways. These modulations can occur through direct interaction with membrane lipids, serving as a precursor for bioactive metabolites, or by acting as a ligand for specific receptors. mdpi.comnih.govmdpi.com

Phosphatidylserine (B164497) (PS)-Dependent Signaling

A key mechanism by which DHA modulates signal transduction involves its impact on phosphatidylserine (PS) levels and distribution within cellular membranes. DHA stimulates the synthesis of neuronal PS, leading to an enrichment of DHA-containing PS in the plasma membrane. mdpi.comoup.comcaldic.comnih.govresearchgate.net These DHA-PS-rich membrane domains are critical for facilitating the translocation and activation of several key kinases. mdpi.comoup.comcaldic.comnih.govresearchgate.netnih.gov

Translocation and Activation of Kinases (e.g., Raf-1, Protein Kinase C (PKC), Akt/Protein Kinase B (PKB))

The increased presence of PS, particularly DHA-containing PS, in the inner leaflet of the plasma membrane facilitates the recruitment and activation of various kinases, including Raf-1, Protein Kinase C (PKC), and Akt (also known as Protein Kinase B). mdpi.comoup.comcaldic.comnih.govresearchgate.netnih.gov The interaction of these kinases with membrane PS is essential for their translocation from the cytosol to the membrane, a crucial step for their activation in response to specific stimuli, such as growth factors or G-protein signaling. caldic.comnih.gov This PS-dependent membrane interaction is particularly important for promoting neuronal survival, especially under suboptimal conditions where other survival signals, like PIP3, might be limited. oup.comnih.gov

Downstream Signaling Cascades (e.g., ERK/MAPK Pathway)

The activation of kinases like Raf-1, PKC, and Akt, facilitated by DHA-induced PS enrichment, can lead to the modulation of downstream signaling cascades. One such pathway influenced by DHA is the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. nih.govconicet.gov.ar Studies have shown that DHA can activate the ERK/MAPK pathway, contributing to processes like photoreceptor survival and differentiation. nih.govconicet.gov.arconicet.gov.ar This activation can impact the expression of proteins involved in apoptosis, such as increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax. nih.govconicet.gov.ar Conversely, in some contexts, DHA has been observed to inhibit the MAPK-ERK pathway by suppressing the phosphorylation of MEK and ERK, leading to effects like the induction of apoptosis in certain cancer cells. oup.comresearchgate.net

G-Protein Coupled Receptor (GPCR) Signaling

DHA and its metabolites can also exert their effects by interacting with G-Protein Coupled Receptors (GPCRs). These receptors play a significant role in mediating various cellular responses to extracellular signals.

Ligand Binding and Receptor Activation (e.g., GPR110/ADGRF1, GPR120/FFAR4)

DHA can be metabolized into bioactive mediators, such as synaptamide (B1662480) (N-docosahexaenoylethanolamine), which acts as an endogenous ligand for specific GPCRs. mdpi.comnih.govmdpi.comdiva-portal.org Synaptamide has been identified as a ligand for GPR110 (also known as ADGRF1), an orphan receptor belonging to the adhesion GPCR subfamily. mdpi.comnih.govmdpi.comdiva-portal.orgzhanggroup.org The binding of synaptamide to GPR110 is involved in mediating neurotrophic and neuroprotective effects, including neurogenesis, neurite growth, synaptogenesis, and anti-inflammatory responses. mdpi.comnih.govmdpi.com Furthermore, DHA and other long-chain fatty acids are recognized as agonists for GPR120 (also known as FFAR4), another GPCR that mediates metabolic, inflammatory, and proliferatory signals. lipidmaps.orgnih.govnih.govcuhk.edu.cn

cAMP/Protein Kinase A (PKA) Pathway Activation

The activation of certain GPCRs by DHA metabolites can lead to the modulation of intracellular signaling pathways, including the cAMP/Protein Kinase A (PKA) pathway. Synaptamide's binding to GPR110 has been shown to trigger the cAMP/PKA signaling cascade. mdpi.comnih.govmdpi.com This activation is associated with an increase in intracellular cAMP levels, which in turn activates PKA. mdpi.comnih.govnih.govresearchgate.net The cAMP/PKA pathway is a critical second messenger system involved in a wide range of cellular processes, including neurogenesis, axon growth, and the regulation of lipolysis. mdpi.comnih.govnih.govresearchgate.net DHA itself has also been demonstrated to activate the cAMP/PKA signaling pathway in adipocytes, contributing to the induction of lipolysis. nih.gov

CREB Activation

Docosahexaenoic acid has been shown to activate the cAMP response element-binding protein (CREB). Studies in human neuronal cells demonstrated that DHA treatment significantly upregulates the CREB signaling pathway in a dose-dependent manner, leading to a 2- to 3-fold increase in activation nih.gov. This activation is associated with enhanced neuronal cell viability and increased neurite outgrowth nih.gov. DHA's metabolite, synaptamide, can also trigger the cAMP/protein kinase A (PKA) signaling pathway, subsequently activating CREB mdpi.comresearchgate.net. This pathway is involved in the expression of neurogenic and synaptogenic genes researchgate.net. Research in mice fed a DHA-enriched diet indicated that DHA consumption suppressed the phosphorylation and activity of CREB and its upstream kinases (Akt1, MSK1, and RSK1) in macrophages, suggesting a role in modulating inflammatory responses via CREB inhibition scispace.com.

Nuclear Receptor Activation (e.g., Retinoid X Receptor (RXR) as a Fatty Acid Receptor)

Docosahexaenoic acid acts as an endogenous ligand for the retinoid X receptor (RXR), a nuclear receptor that functions as a ligand-activated transcription factor tocris.comnih.govnih.gov. RXR is an essential component of various nuclear receptor heterodimers nih.gov. Studies have identified DHA as a factor in mouse brain tissue that activates RXR in cell-based assays nih.gov. While initial findings suggested that supra-physiological levels of DHA were required for RXR activation, refined methods have shown that DHA can induce robust RXR activation at low micromolar concentrations researchgate.net. This activation suggests that DHA may influence neural function through an RXR signaling pathway nih.gov. DHA has been shown to activate all three RXR isoforms tocris.com. The interaction of DHA with RXR can lead to gene expression and is implicated in processes such as neuronal morphological development mdpi.comnih.gov.

Interruption of Pro-inflammatory Signaling (e.g., IKKβ/NF-κB Pathway)

Docosahexaenoic acid is known for its anti-inflammatory effects, partly mediated by its ability to inhibit the nuclear factor-κB (NF-κB) pathway nih.govresearchgate.netnih.gov. NF-κB is a primary mediator of the inflammatory response, regulating the transcription of numerous pro-inflammatory proteins nih.gov. DHA treatment has been shown to attenuate the activation of the IKK/NF-κB signaling pathway nih.govcellmolbiol.orgcellmolbiol.org. Specifically, DHA pretreatment inhibited TNF-α-stimulated IKK phosphorylation, IκB phosphorylation and degradation, p65 nuclear translocation, and NF-κB DNA binding activity in cells nih.gov. DHA's protective effect against inflammation is partially attributed to the inhibition of the IKK/NF-κB pathway, sometimes involving cross-talk with the Nrf2/heme oxygenase 1 pathway nih.govresearchgate.net. Findings suggest that DHA can inhibit IKK/IκB-α/NF-κB signaling by influencing the dissociation of NLRX1 from TRAF6 in response to inflammatory stimuli cellmolbiol.orgcellmolbiol.org.

Enzyme Activity Modulation

Docosahexaenoic acid can modulate the activity of various enzymes involved in cellular signaling and function researchgate.netnih.govnih.govdntb.gov.ua.

Phospholipase Activities (e.g., Phospholipase A2, Phospholipase C)

Docosahexaenoic acid can influence the activity of phospholipases, enzymes that hydrolyze phospholipids (B1166683). Cytosolic phospholipase A2 (cPLA2) is involved in the biosynthesis of neuroprotectin D1 (NPD1), a DHA-derived mediator with anti-inflammatory properties nih.gov. Altered expression of key enzymes for NPD1 biosynthesis, such as cPLA2, has been observed in conditions like Alzheimer's disease nih.gov. While the precise mechanisms of DHA's direct modulation of phospholipase A2 or Phospholipase C activity are complex and can vary depending on the cellular context, the availability of DHA as a substrate and its incorporation into membranes can indirectly influence the activity of these enzymes and the subsequent production of lipid mediators mdpi.comocl-journal.org.

Adenylate Cyclase Activity

Docosahexaenoic acid has been shown to modulate adenylate cyclase activity, an enzyme responsible for catalyzing the formation of cyclic AMP (cAMP) nih.govdntb.gov.uanih.govproteopedia.org. Studies in bovine retina demonstrated that unsaturated fatty acids, including DHA, enhance the epinephrine-stimulated adenylate cyclase activity dntb.gov.uanih.gov. The modulating effect appears linked to the degree of unsaturation of the fatty acid dntb.gov.uanih.gov. DHA at specific concentrations increased cyclase activity when the tissue was incubated with epinephrine (B1671497) nih.gov. However, the effect can be dependent on the cellular environment, as DHA had no effect on the enzyme solubilized from the membrane fraction nih.gov. Dietary deprivation of n-3 fatty acids, leading to decreased DHA levels in retinal phospholipids, did not significantly affect dopamine-dependent adenylate cyclase activity in rat retina when the total content of polyunsaturated fatty acids remained constant nih.gov.

Alpha-, Beta-, and Gamma-Secretase Enzyme Modulation

The formation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, involves the sequential cleavage of the amyloid-beta precursor protein (APP) by secretase enzymes: alpha-, beta-, and gamma-secretase researchgate.netscirp.org. In the non-amyloidogenic pathway, APP is cleaved by alpha-secretase, preventing Aβ formation scirp.org. The amyloidogenic pathway involves cleavage by beta- and gamma-secretase, leading to Aβ production scirp.org. Research suggests that DHA may play a role in modulating these pathways. In human neural cells, DHA has been shown to attenuate amyloid-beta secretion nih.gov. While the direct modulation of secretase enzyme activity by DHA is an area of ongoing research, the influence of DHA on membrane properties and cellular signaling pathways could indirectly impact the processing of APP by these enzymes.

Mitogen-Activated Protein Kinase (MAPK) Enzyme Activity (e.g., ERK1/ERK2)

Docosahexaenoic acid has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), particularly the Extracellular signal-regulated kinase (ERK) pathway, comprising ERK1 and ERK2. Studies in human neuroblastoma SH-SY5Y cells have demonstrated that DHA can induce the phosphorylation and activation of ERK1/2. This activation appears to be mediated, at least in part, through the production of intracellular reactive oxygen species (ROS) and subsequent inhibition of protein tyrosine phosphatase activity, rather than the PI3K pathway. nih.gov The ROS-dependent ERK pathway is suggested to play a significant role in DHA-enhanced neurite outgrowth. nih.gov Conversely, in some cancer cell lines like SKBR3 and MCF-7, DHA treatment has been associated with decreased phosphorylation of ERK1/2. mdpi.com This suggests that the effect of DHA on ERK activity can be cell type-specific and context-dependent.

Antioxidant Enzyme Activities

DHA exhibits antioxidant properties and influences the activity of various antioxidant enzymes. Studies have shown that DHA can increase the intracellular levels and enzymatic activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). spandidos-publications.comsci-hub.se In PC12 cells exposed to hydrogen peroxide (H2O2)-induced oxidative stress, pre-treatment with DHA increased the intracellular levels of enzymatic antioxidants like SOD and GSH-Px, both under basal conditions and following H2O2 exposure. spandidos-publications.com DHA also augmented the levels of reduced glutathione (GSH) and ascorbic acid, while reducing malondialdehyde (MDA) levels under oxidative stress conditions. spandidos-publications.com The antioxidant activity of DHA may be linked to its ability to enhance mitochondrial functions and biogenesis. researchgate.netacs.orgnih.gov Furthermore, DHA has been reported to increase the enzymatic activity of catalase (CAT) in various cell types. sci-hub.se

Table 1. Effect of DHA on Antioxidant Enzyme Activities

EnzymeEffect of DHA TreatmentReference
Superoxide Dismutase (SOD)Increased activity/levels spandidos-publications.comsci-hub.se
Glutathione Peroxidase (GSH-Px)Increased activity/levels spandidos-publications.comsci-hub.se
Catalase (CAT)Increased activity sci-hub.se

Regulation of Gene Expression

Docosahexaenoic acid significantly modulates gene expression, impacting a wide array of cellular functions including lipid metabolism, synaptic plasticity, and inflammatory responses. nih.govocl-journal.orgnih.govnih.gov These effects can be mediated through various mechanisms, including interactions with transcription factors and epigenetic modifications.

Modulation of Genes related to Phospholipid Synthesis

DHA plays a crucial role in the synthesis and composition of phospholipids, particularly in neuronal membranes. DHA is preferentially incorporated into phospholipids, especially phosphatidylethanolamine (B1630911) and phosphatidylserine, which are abundant in nerve cells. frontiersin.org The incorporation of DHA into phosphatidic acid, a precursor for phospholipid synthesis, by enzymes like AGPAT3 (1-acyl-sn-glycerol-3-phosphate acyltransferase 3) is vital for maintaining cellular DHA-containing phospholipid levels. biorxiv.org Studies using mice lacking Agpat3 have demonstrated the significant contribution of maternal DHA-containing phospholipid synthesis to the maternal-offspring DHA supply during the fetal period. biorxiv.org This highlights the importance of genes involved in phospholipid synthesis for adequate DHA availability during development. DHA can also influence the expression of genes related to fatty acid synthesis and desaturation, such as Stearoyl-CoA desaturase (SCD), a key enzyme in the synthesis of monounsaturated fatty acids. ocl-journal.orgocl-journal.org DHA has been shown to lower both the protein and mRNA expression levels of the SCD gene. ocl-journal.orgocl-journal.org

Expression of Synaptic Proteins

DHA is critical for proper synaptic function and plasticity, and it influences the expression of various synaptic proteins. DHA supplementation has been shown to promote synaptogenesis and increase the expression of pre- and post-synaptic proteins, including synapsins and glutamate (B1630785) receptors, in cultured hippocampal neurons. nih.govocl-journal.org This leads to enhanced glutamatergic synaptic activity. nih.govocl-journal.org Conversely, DHA depletion during development results in reduced expression of these synaptic proteins in the hippocampus and impaired long-term potentiation, a cellular mechanism underlying learning and memory. ocl-journal.org The DHA status in the brain affects the synaptic plasma membrane proteome, influencing the expression of proteins involved in neurotransmission. mdpi.com DHA can also promote synaptic formation by increasing the expression of proteins like drebrin (a dendritic spine marker) and PSD95 (a postsynaptic density protein). researchgate.net The DHA metabolite synaptamide (N-docosahexaenoylethanolamide) is a potent mediator for DHA-induced neurite growth, synaptogenesis, and glutamatergic synaptic function, enhancing the expression of synapsin and glutamate receptor subunits. ocl-journal.orgnih.gov

Regulation of Adhesion Molecules (e.g., VCAM-1, MCP-1, ICAM-1)

DHA has demonstrated anti-inflammatory effects, partly through the modulation of adhesion molecules involved in leukocyte-endothelial interactions. Studies indicate that DHA can decrease the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in endothelial cells. soton.ac.uk Pre-treatment with DHA has been shown to reduce cell-surface expression, cellular protein levels, and mRNA expression of VCAM-1 and ICAM-1 in various endothelial cell types. soton.ac.uk For instance, DHA at concentrations ranging from 40 to 160 µM decreased VCAM-1 cell-surface expression in TNFα-stimulated human aortic endothelial cells. soton.ac.uk DHA has also been reported to decrease mRNA and protein concentrations of P-selectin and ICAM-1. soton.ac.uk While some studies show a decrease in ICAM-1 and VCAM-1 levels with omega-3 fatty acid supplementation, results for ICAM-1 and VCAM-1 can sometimes be controversial depending on the context. isciii.es DHA-derived metabolites, such as resolvins, can also reduce the formation of cell adhesion molecules like VCAM-1 and chemokines like monocyte chemoattractant protein-1 (MCP-1) in endothelial cells. arvojournals.org

Table 2. Effect of DHA on Adhesion Molecules

Adhesion MoleculeEffect of DHA TreatmentReference
VCAM-1Decreased expression soton.ac.ukarvojournals.org
ICAM-1Decreased expression soton.ac.uk
P-selectinDecreased expression soton.ac.uk
MCP-1Decreased formation arvojournals.org

Heme Oxygenase 1 Induction via Nrf2

Docosahexaenoic acid is known to induce the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, primarily through the activation of the nuclear factor erythroid-derived 2-like 2 (Nrf2) signaling pathway. spandidos-publications.comnih.govresearchgate.netmdpi.comnih.govscite.ai Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. nih.gov Oxidative stress or certain compounds, including DHA, can cause the dissociation of Nrf2 from Keap1, facilitating its translocation into the nucleus and binding to the antioxidant response element (ARE), thereby upregulating the expression of antioxidant and cytoprotective enzymes like HO-1 and NAD(P)H:quinone oxidoreductase (NQO1). nih.govmdpi.comnih.gov DHA-induced activation of Nrf2 and subsequent HO-1 expression contribute to its antioxidant and anti-apoptotic effects, protecting cells against oxidative damage. spandidos-publications.commdpi.com DHA can activate protein kinase C (PKC)δ, which in turn induces Nrf2 phosphorylation, further promoting its activation and the expression of its target genes like HO-1 and NQO1. nih.govnih.gov Modification of specific cysteine residues of Keap1 by DHA may also contribute to Nrf2 dissociation and activation. nih.govnih.gov

Neurotransmitter System Modulation

DHA plays a significant role in modulating various neurotransmitter systems, impacting both the release and uptake of neurotransmitters, as well as the activity of their associated receptors and transporters. cambridge.orgnih.gov

Regulation of Neurotransmitter Release and Uptake (e.g., Noradrenaline)

DHA has been shown to influence the release of neurotransmitters. Studies have demonstrated that both a high membrane DHA content and the presence of free DHA in the medium can enhance the release of noradrenaline from SH-SY5Y cells. nih.gov Specifically, incorporation of DHA into cell membranes increased basal noradrenaline release. nih.gov Brief incubation with DHA during vesicle mobilization also strongly increased noradrenaline release. nih.gov This suggests that membrane DHA content can influence exocytosis, the process by which neurotransmitters are released from synaptic vesicles. nih.gov

Regarding neurotransmitter uptake, DHA can modulate the activity of glutamate transporters. nih.gov For instance, in human embryonic kidney cells expressing glutamate transporter-1, DHA at certain concentrations increased glutamate transport, while at higher concentrations, it decreased it, indicating a concentration-dependent effect influenced by intracellular calcium. cambridge.org Another study observed that DHA reduced glutamate uptake in rat astrocytes. cambridge.org

Modulation of Glutamatergic Synaptic Activity

DHA is known to enhance glutamatergic synaptic activities. nih.gov This enhancement is associated with increased expression of synapsin and glutamate receptor subunits in hippocampal neurons. nih.govnih.gov Supplementation with DHA has been shown to significantly increase spontaneous synaptic activity due to this enhanced glutamatergic function. nih.govnih.gov Conversely, a lack of DHA can lead to inhibited synaptogenesis, reduced levels of synapsins and glutamate receptor subunits, and impaired long-term potentiation (LTP) in hippocampal neurons. nih.gov DHA also modulates the activity of glutamate transporters, including GLT1, GLAST, and EAAC1. nih.gov DHA can stimulate GLT1 and EAAC1 through a mechanism dependent on extracellular Ca²⁺, CaM kinase II, and protein kinase C. nih.gov However, its inhibitory effect on GLAST does not require extracellular Ca²⁺ or involve CaM kinase II. nih.gov

DHA's effect on glutamatergic neurotransmission might also be indirectly mediated through the regulation of glutamate transport in astrocytes. cambridge.org

Enhancement of Dopaminergic Synaptic Activity

Research suggests that DHA can influence dopaminergic neurotransmission. Dietary supplementation with fish oil, rich in EPA and DHA, has been shown to reduce monoamine oxidase B activity in cortical regions of rats, leading to increased dopamine (B1211576) levels and higher dopamine D2 receptor binding. cambridge.org Chronic deficiency of n-3 PUFAs can alter the internalization of dopamine in the storage pool of the frontal cortex. nih.gov Deficits in brain DHA induced by diet can result in the redistribution of dopamine vesicles in presynaptic terminals and altered basal and evoked extracellular dopamine concentrations in the prefrontal cortex and ventral striatum. nih.gov Furthermore, DHA has been suggested to potentially delay or slow the progression of Parkinson's disease by blocking the conversion of MPTP to MPP+ or preventing the uptake of MPP+ into dopaminergic terminals. mdpi.com Studies have also shown that DHA administration can increase tyrosine hydroxylase-positive neurons in a Parkinson's disease animal model, suggesting changes in dopaminergic activity. mdpi.com

Modulation of Carrier-Mediated Transport (e.g., Choline, Glycine, Taurine)

DHA is known to modulate the carrier-mediated transport of several molecules, including choline, glycine, and taurine. bio-gems.comjogi.co.ingoogle.comresearchgate.netresearchgate.net This modulation is considered one of its important functions at the level of cell membranes, where it is incorporated into phospholipid components. jogi.co.in This effect on carrier-mediated transport highlights DHA's influence on the cellular uptake and availability of these crucial substances, which are involved in various neuronal processes. bio-gems.comresearchgate.net

Ion Channel Function Regulation (e.g., Delayed Rectifier Potassium Channels)

DHA has been demonstrated to regulate the function of various ion channels, including delayed rectifier potassium channels. jogi.co.ingoogle.comeuropeanreview.org These channels play a critical role in setting the resting membrane potential and repolarizing the action potential in excitable cells, such as neurons and cardiac myocytes. europeanreview.org

Studies using patch-clamp techniques have shown that DHA can inhibit delayed rectifier potassium channels in isolated neocortical neurons and in cells expressing cloned neuronal potassium channels like Kv1.2 and Kv3.1a in a concentration-dependent manner. nih.gov The block of these channels by DHA appears to occur from the outside, suggesting a direct interaction with an external domain of the channel. nih.gov This inhibition can be rapidly reversed by bovine serum albumin, which binds fatty acids. nih.gov Micromolar concentrations of extracellular zinc can non-competitively antagonize DHA inhibition of Kv1.2 channels, but have little effect on Kv3.1a channels, indicating subunit-selective antagonism. nih.gov

DHA has also been shown to inhibit transient outward and ultra-rapid delayed rectifier potassium currents (Ito and IKur) in human atrial myocytes in a concentration-dependent manner. nih.govoup.com This inhibition may contribute to the anti-atrial fibrillation effects of omega-3 PUFAs. nih.govoup.com

Furthermore, DHA is known to activate large-conductance calcium-activated potassium (BK) channels. pnas.orgresearchgate.netnih.govpnas.org This activation can occur through multiple mechanisms and is observed in various cell types, including vascular smooth muscle cells. researchgate.netnih.gov The activation of vascular BK channels by DHA has been suggested as a mechanism underlying its hypotensive effects. pnas.org Neuronal Slo1+β4 channels are also activated by DHA. pnas.org

Data on the effects of DHA on specific potassium channels:

Channel TypeEffectIC50/Kd (µM)Cell Type/SystemReference
Kv1.2 (Voltage-gated K⁺)Inhibition1.8 ± 0.1 (at +40 mV)Mammalian fibroblasts expressing cloned channel nih.gov
Kv3.1a (Voltage-gated K⁺)Inhibition0.69 ± 0.06 (at +40 mV)Mammalian fibroblasts expressing cloned channel nih.gov
Ito (Transient Outward K⁺)Inhibition4.1Human atrial myocytes nih.govoup.com
IKur (Ultra-rapid Delayed Rectifier K⁺)Inhibition4.3Human atrial myocytes nih.govoup.com
BK (Large-conductance Ca²⁺-activated K⁺)Activation-Rat coronary arterial smooth muscle cells, Neuronal cells researchgate.netnih.govpnas.org

Protein-Protein Interactions within Membranes (e.g., Lipid Raft Modulation affecting protein relocation)

DHA, being a major component of cell membranes, significantly influences membrane biophysical properties, including fluidity and the organization of membrane microdomains like lipid rafts. cambridge.orgnih.govtandfonline.com These changes in the lipid environment can modify the function and trafficking of transmembrane proteins, including receptors, transporters, and ion channels. cambridge.org

Lipid rafts are dynamic, sphingolipid- and cholesterol-rich microdomains within the cell membrane that serve as platforms for the compartmentalization and organization of cellular processes, including signal transduction. sop.org.twmattioli1885journals.com Many important membrane-signaling proteins, such as receptor tyrosine kinases and G-protein coupled receptors, are located within lipid rafts. sop.org.twmattioli1885journals.com

DHA can modulate lipid raft structure and protein composition. mattioli1885journals.comresearchgate.net Enrichment of cell membranes with DHA can lead to changes in lipid raft size and distribution. nih.gov Studies suggest that DHA can displace several raft-associated signaling proteins from membrane rafts. mattioli1885journals.com For example, DHA treatment has been shown to disrupt lipid rafts in transformed human mammary luminal epithelial cells, affecting the localization and activation of signaling proteins like HER-2. researchgate.net

The ability of DHA to modulate lipid rafts and influence the relocation of proteins within the membrane provides a potential mechanism by which it affects various cellular signaling pathways and functions. mattioli1885journals.comnih.gov This modulation can impact the targeting of lipidated cytosolic signaling proteins to the plasma membrane, selectively inhibiting their plasma membrane targeting and increasing their endomembrane localization. nih.gov This suggests that membrane lipid composition, influenced by DHA, can affect cell signaling by altering the intracellular trafficking and localization of membrane proteins. nih.gov Furthermore, DHA has been shown to influence the interactions and clustering of proteins like nicotinic acetylcholine (B1216132) receptors in DHA-rich membranes. rutgers.edu

Anti-Apoptotic Mechanisms (e.g., Caspase Activation Prevention)

Docosahexaenoic acid (DHA) exhibits anti-apoptotic effects in various cell types, often by modulating key pathways involved in programmed cell death, including the prevention of caspase activation. Studies have demonstrated that DHA can protect neurons, photoreceptors, and macrophages from apoptosis induced by various stimuli such as oxidative stress, trophic factor removal, staurosporine, amyloid-beta oligomers, and silica (B1680970) particles. spandidos-publications.comconicet.gov.arpnas.orgocl-journal.orgfrontiersin.orgnih.govarvojournals.org

One significant mechanism involves the modulation of the intrinsic apoptotic pathway, which is tightly regulated by the Bcl-2 protein family. This family includes both pro-apoptotic members like Bax and Bak, and anti-apoptotic members such as Bcl-2 and Bcl-xL. researchgate.netwikipedia.org The balance between these proteins is crucial in determining mitochondrial outer membrane permeabilization (MOMP), a critical step leading to the release of cytochrome c and subsequent caspase activation. researchgate.netwikipedia.org Research indicates that DHA can influence this balance. For instance, DHA has been shown to promote the expression of anti-apoptotic Bcl-2 and decrease the expression of pro-apoptotic Bax in photoreceptors, thereby preserving mitochondrial membrane potential and inhibiting caspase activation. conicet.gov.ararvojournals.orgnih.gov Similarly, in breast cancer cells, DHA decreased Bcl-2 expression while increasing Bax expression, promoting the release of cytochrome c and Smac/Diablo from the mitochondria. nih.gov In some contexts, DHA has been associated with the upregulation of the pro-apoptotic protein Bim and downregulation of Bcl-2. spandidos-publications.comtandfonline.comnih.gov The interaction and regulation of these Bcl-2 family proteins by DHA contribute to its anti-apoptotic or pro-apoptotic effects depending on the cell type and context. researchgate.netnih.gov

DHA's influence on mitochondrial function is central to its anti-apoptotic effects. The incorporation of DHA into mitochondrial membranes can affect their integrity and susceptibility to damage. archivesofmedicalscience.comnih.govoup.com While in some cancer cell lines, DHA incorporation into mitochondrial membranes increases susceptibility to reactive oxygen species (ROS) damage and contributes to a mitochondrial-dependent apoptotic pathway, in other cell types like photoreceptors and neurons, DHA helps preserve mitochondrial membrane potential, preventing depolarization which is a hallmark of apoptosis. conicet.gov.ararvojournals.orgnih.govarchivesofmedicalscience.comnih.govoup.comdoaj.org The preservation of mitochondrial membrane integrity by DHA helps prevent the release of cytochrome c, which is necessary for the formation of the apoptosome and subsequent activation of caspase-9 and executioner caspases like caspase-3 and caspase-7. conicet.gov.arfrontiersin.orgarvojournals.orgresearchgate.netnih.govnih.govdoaj.orgmdpi.comspandidos-publications.com

Caspase activation is a key downstream event in both the intrinsic and extrinsic apoptotic pathways. archivesofmedicalscience.com DHA has been shown to directly or indirectly inhibit the activation of various caspases. Studies have demonstrated that DHA can reduce caspase-3 activation in photoreceptors and inhibit caspase-3/7 activation in macrophages. conicet.gov.arfrontiersin.orgarvojournals.orgnih.govspandidos-publications.com In neuronal cells, DHA enrichment has been shown to suppress caspase-3 activation. pnas.org The prevention of caspase activation by DHA contributes significantly to its ability to promote cell survival. pnas.orgocl-journal.orgnih.gov

The mechanisms by which DHA prevents caspase activation are multifaceted and can involve various signaling pathways. For instance, in photoreceptors, DHA activates the ERK/MAPK pathway, which leads to the regulation of Bcl-2 and Bax expression, preservation of mitochondrial membrane potential, and inhibition of caspase activation. conicet.gov.arnih.gov In neuronal cells, DHA promotes the translocation and phosphorylation of Akt by increasing phosphatidylserine levels in cell membranes, and this activation of Akt suppresses caspase-3 activation. pnas.org DHA can also modulate other pathways such as the Akt-mTOR axis, AMPK, and the ERK/JNK/p38 axis, which are involved in cell survival and can indirectly influence caspase activity. mdpi.com

While DHA can induce apoptosis in certain cancer cells by activating caspases, often in combination with other treatments, its role in preventing apoptosis in non-cancerous or stressed cells highlights its complex and context-dependent actions. archivesofmedicalscience.comkosinmedj.orgarchivesofmedicalscience.com The ability of DHA to attenuate caspase activation in vulnerable cells underscores its potential protective effects in conditions characterized by excessive or inappropriate apoptosis. pnas.orgocl-journal.orgfrontiersin.orgnih.gov

Here is a summary of some research findings on DHA's effects on caspase activity and related apoptotic markers:

Cell TypeStimulus Causing ApoptosisDHA EffectKey Findings Related to Caspases and Apoptosis PreventionSource
PhotoreceptorsOxidative stressPrevents apoptosisReduced caspase-3 activation; regulated Bcl-2 and Bax expression; preserved mitochondrial membrane potential. conicet.gov.ararvojournals.orgnih.gov conicet.gov.ararvojournals.orgnih.gov
Neuronal cellsTrophic factor removal, Staurosporine, Amyloid-beta oligomersInhibits apoptosis, promotes survivalSuppressed caspase-3 activation; promoted Akt activation; prevented caspase activation induced by amyloid-beta oligomers. pnas.orgocl-journal.orgnih.gov pnas.orgocl-journal.orgnih.gov
Macrophages (Silica-induced)Silica particlesSuppresses cell death, attenuates caspase-3/7 activationSignificantly decreased caspase-3/7 activity; suppressed silica-induced macrophage death. frontiersin.org frontiersin.org
Human breast cancer cells-Induces apoptosis (in some contexts, can also prevent in others)Increased levels of cleaved caspase-8, -9, and -3; decreased Bcl-2, increased Bax; promoted cytochrome c release (pro-apoptotic effect in this context). nih.gov nih.gov
RL95-2 endometrial cancer cellsCombined with triacsin CInduces apoptosis (synergistic effect)Invoked activation of caspases-3 and -7, cleavage of PARP and XIAP; involved both extrinsic (caspase-8/Bid) and intrinsic (caspase-9, -3, -7) pathways. archivesofmedicalscience.comarchivesofmedicalscience.com archivesofmedicalscience.comarchivesofmedicalscience.com
3T3-L1 adipocytes-Induces apoptosis (in this context)Caused caspase-3 activation; increased Bax/Bcl-2 ratio; involved mitochondria-dependent apoptosis. doaj.org doaj.org
Human Fibroblast-like Synovial Cells (RA-FLS)-Induces caspase-8-dependent apoptosis (in this context)Induced PARP-1 cleavage and caspase-8 activation; DHA-mediated cell death is caspase-dependent. mdpi.com mdpi.com
Human Glioblastoma Cells-Induces apoptosis (in this context), primarily via intrinsic and ER stressNo change in active caspase-8 expression; increased active cleaved caspase-9 and caspase-12 expression; associated with mitochondrial membrane depolarization and cytochrome c release. frontiersin.org frontiersin.org

Docosahexaenoic Acid in Specific Physiological Systems: Molecular and Cellular Perspectives

Central Nervous System Function

DHA is widely recognized as a key molecule for neuronal function and cell signaling within the central nervous system (CNS). mdpi.comnih.gov Its beneficial effects on neural cells are mediated through various molecular pathways, including the modulation of signaling cascades involving the activation of diverse types of receptors. mdpi.comnih.gov In addition to its structural role in membranes, DHA is metabolized in neural tissues into bioactive mediators that exert neurodevelopmental and neuroprotective effects. researchgate.netnih.govnih.gov

Neurodevelopmental Processes

Neurodevelopment is a complex process involving a series of cellular and molecular events that establish functional neural circuits. explorationpub.com Adequate levels of DHA are crucial for key neurodevelopmental processes, including neurogenesis, synaptogenesis, and myelination. explorationpub.com Inadequate maternal intake of omega-3 PUFAs, particularly DHA, has been linked to aberrant CNS development and function in both animal and human models. mdpi.com

Neurogenesis, the process of generating new neurons, is essential for cognitive function and supports brain plasticity. mdpi.com Studies have shown that DHA stimulates neurogenesis. tandfonline.comnih.govresearchgate.netocl-journal.orgmdpi.com The molecular mechanisms underlying DHA-induced neurogenesis are complex. DHA treatment has been shown to stimulate the differentiation of neural stem cells into neurons. tandfonline.comocl-journal.orgresearchgate.net This process involves facilitating their exit from the cell cycle and suppressing cell death. tandfonline.comocl-journal.org

Research indicates that DHA influences the expression of transcription factors involved in neuronal differentiation. For instance, DHA treatment significantly decreased the expression of the repressor-type bHLH transcription factor Hes1 and increased the expression of activator-type bHLH transcription factors like neurogenin1 and NeuroD in neural stem cells. ocl-journal.org This shift in the balance of transcription factors is suggested to stimulate neuronal differentiation. ocl-journal.org Furthermore, studies in adult rats have shown that chronic dietary administration of DHA significantly increased the number of newborn neurons in the dentate gyrus, a region critical for learning and memory. tandfonline.comocl-journal.org

DHA uniquely promotes neurite growth and outgrowth in cultured hippocampal neurons compared to other fatty acids like oleic acid, arachidonic acid, and docosapentaenoic acid. mdpi.comresearchgate.netresearchgate.net This effect is crucial for establishing neuronal connections and circuitry. DHA treatment has been shown to significantly accelerate neurite outgrowth in various neuronal cell cultures. mdpi.comresearchgate.net For example, studies on cultured rat hippocampal neurons demonstrated that supplementation with DHA significantly enhanced total neurite length per neuron, individual neurite length, and the number of branches per neuron. mdpi.comresearchgate.net Similarly, 1 µM DHA increased neurite length, axon outgrowth, and axon elongation rate by approximately 1.5-fold in rat cortical neurons. mdpi.comresearchgate.net

The molecular mechanisms underlying DHA-mediated neurite outgrowth involve the activation of signaling pathways such as the Akt-mTOR-S6K pathway. nih.gov DHA treatment of cortical neurons resulted in enhanced axon outgrowth accompanied by the translational up-regulation of axon-related proteins like Tau and collapsin response mediator protein 2 (CRMP2). nih.gov This translational control, dependent on the Akt-mTOR-S6K pathway, plays a significant role in DHA-mediated neuronal development. nih.gov Additionally, the DHA metabolite synaptamide (B1662480) has been identified as a potent mediator of neurite outgrowth, showing greater potency than DHA itself in stimulating this process. nih.govresearchgate.net

DHA plays a significant role in synapse formation and maturation, processes collectively known as synaptogenesis, and in modulating synaptic plasticity, including long-term potentiation (LTP). mdpi.comtandfonline.comocl-journal.orgnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govscielo.br Synaptic plasticity, particularly LTP in the hippocampus, is a cellular mechanism underlying learning and memory. tandfonline.comresearchgate.netnih.govscielo.br

At the molecular level, DHA supplementation has been shown to increase the expression of key pre- and postsynaptic proteins, such as PSD-95 and synapsin-1, and membrane phospholipids (B1166683) like phosphatidylserine (B164497) and phosphatidylinositol in the hippocampus. mdpi.comtandfonline.comocl-journal.orgresearchgate.netnih.gov Increased expression of these proteins and phospholipids contributes to the formation and maturation of synapses. mdpi.comtandfonline.comocl-journal.orgresearchgate.netnih.gov Studies on cultured hippocampal neurons have demonstrated that DHA promotes the expression of the presynaptic protein synapsin-1, leading to an increased number of synapsin-1 puncta in neurites, indicative of increased synaptic contacts. mdpi.comnih.gov

DHA also enhances glutamatergic synaptic activity. mdpi.comresearchgate.netnih.gov In DHA-supplemented neuronal cultures, spontaneous synaptic activity, particularly glutamatergic activity, is significantly increased. nih.gov Conversely, DHA deprivation during development leads to decreased levels of synapsins and glutamate (B1630785) receptor subunits and impairs LTP in the hippocampus. ocl-journal.orgresearchgate.netnih.gov This suggests a crucial role for DHA in maintaining synaptic function and plasticity. ocl-journal.orgresearchgate.netnih.gov The DHA metabolite synaptamide also promotes synaptogenesis. researchgate.netnih.govnih.gov

The molecular mechanisms linking DHA to synaptic plasticity involve its influence on membrane composition and signaling pathways. DHA's incorporation into synaptic membranes can affect signal transduction involving enzymes like phospholipase A2 and C, and enhance glutamatergic and dopaminergic synaptic activities. tandfonline.com Furthermore, DHA-induced changes in membrane fluidity are crucial for the optimal functioning of receptors on synaptic membranes involved in neurotransmitter recognition and signal transmission. tandfonline.com

Data from studies on the effects of DHA on synaptic proteins and LTP:

Study Model DHA Treatment Observed Effect on Synaptic Proteins (e.g., Synapsin-1, PSD-95) Observed Effect on LTP Source
Adult gerbil hippocampus Supplementation Increased expression mdpi.com Not specified mdpi.com
Cultured hippocampal neurons Supplementation Increased expression and puncta formation mdpi.comnih.gov Not applicable (in vitro) mdpi.comnih.gov
DHA-deficient mouse brain Deficiency Decreased expression ocl-journal.orgresearchgate.netnih.gov Impaired ocl-journal.orgresearchgate.netnih.gov ocl-journal.orgresearchgate.netnih.gov

While much research has focused on DHA's effects on neurons, studies also indicate a unique role for DHA in facilitating vital functions of astrocytes in the developing brain. nih.govresearchgate.netresearchgate.net Astrocytes, a type of glial cell, are crucial for brain homeostasis and neuronal support. DHA promotes the morphological differentiation of astrocytes. mdpi.comnih.govresearchgate.netresearchgate.net Unlike treatment with other fatty acids, DHA-treated astrocytes show distinct differentiation, acquiring a morphology comparable to those grown under normal conditions. nih.gov

DHA's influence on astrocytic differentiation is associated with the modulation of signaling pathways, including the sustained activation of extracellular signal-regulated kinase (ERK). researchgate.net This differentiation process also involves the beta-adrenergic receptor (β-AR) system. nih.govresearchgate.netnih.gov DHA selectively increases the number of beta-adrenergic receptors, particularly β2-adrenergic receptors (β2-ARs), in astrocyte membranes. nih.govresearchgate.net This suggests a greater role of DHA on β-AR expression. nih.gov

The increase in β2-ARs is linked to transcriptional upregulation, potentially mediated by the activation of protein kinase A (PKA) and the subsequent activation of cAMP response element-binding protein (CREB), a known transcription factor for β2-AR. researchgate.net The increased number of β-ARs in DHA-treated astrocytes is reflected in enhanced downstream events of the β-AR pathways, such as the induction of PKA and glycogen (B147801) turnover in response to a β-AR agonist like isoproterenol (B85558) (ISP). nih.gov Moreover, ISP treatment completely transformed DHA-treated cells into mature astrocytes with long processes, similar to cells grown under normal conditions. nih.gov These findings suggest that DHA facilitates beta-adrenergic transmission in astrocytes, contributing to their differentiation and maturation. nih.govresearchgate.net

DHA supplementation has also been shown to increase the expression of glial fibrillary acidic protein (GFAP), a marker for astrocytes, and elevate the production of glial cell-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) in astrocytes. researchgate.netnih.gov This indicates that DHA-treated astrocytes can contribute to improved neuronal survival and suggests a role for astrogliogenesis in the therapeutic effects of omega-3 PUFAs. mdpi.comresearchgate.netnih.gov

Neuroprotection Mechanisms

DHA exerts neuroprotective effects through various molecular and cellular mechanisms. mdpi.comocl-journal.orgresearchgate.netnih.govnih.govmdpi.comnih.govscielo.br One key mechanism involves the stimulated synthesis of neuronal phosphatidylserine (PS). ocl-journal.orgresearchgate.netnih.govnih.govmdpi.com DHA increases the PS content in neuronal membranes, primarily through enhanced PS biosynthesis and the accumulation of DHA-containing PS species. ocl-journal.org The resulting DHA-PS-rich membrane domains facilitate the translocation and activation of kinases crucial for neuronal survival, such as Akt, protein kinase C (PKC), and Raf-1. ocl-journal.orgresearchgate.netnih.govnih.govmdpi.com The activation of these signaling pathways promotes neuronal development and survival, particularly under adverse conditions where survival signals might be compromised. ocl-journal.orgresearchgate.netnih.govnih.govmdpi.com

DHA also contributes to neuroprotection through its metabolism into bioactive mediators. researchgate.netnih.govnih.govmdpi.com These include neuroprotectin D1 (NPD1), a docosatriene with anti-inflammatory properties, and elovanoids, which exhibit antioxidant effects. researchgate.netnih.govnih.gov Synaptamide, another DHA metabolite, promotes neurogenesis and synaptogenesis and exerts anti-inflammatory effects. researchgate.netnih.govnih.govmdpi.com Synaptamide binds to the GPR110 receptor, triggering the cAMP/protein kinase A (PKA) signaling pathway and activating CREB, which influences the expression of synaptic proteins and neurotransmission. nih.govnih.govmdpi.com

Furthermore, DHA can promote neuron survival by inducing pathways such as CREB and nuclear factor erythroid 2-related factor 2 (NRF2), and by inhibiting apoptosis through reducing the activities of caspase-3 and caspase-8. mdpi.com DHA's ability to enhance membrane fluidity and its role in incorporating cholesterol into membranes important for myelination and neurite extension also contribute to neuronal health and protection. mdpi.com

Against Oxidative Stress

Neural tissue is particularly vulnerable to oxidative stress due to high oxygen consumption and the generation of reactive oxygen species (ROS). nih.gov While DHA's high degree of unsaturation might suggest susceptibility to lipid peroxidation, research indicates it can play a protective role against oxidative damage in the brain. nih.govtandfonline.com DHA metabolites, such as electrophilic cyclopentenone neuroprostanes, have demonstrated anti-inflammatory activity. nih.gov Furthermore, DHA is the precursor to specialized pro-resolving lipid mediators like neuroprotectin D1 (NPD1), which is synthesized in response to oxidative stress and has potent neuroprotective and anti-inflammatory properties. nih.govnih.gov Studies have shown that NPD1 synthesis is enhanced in oxidatively stressed human retinal pigment epithelial (RPE) cells, human brain cells, and rat brains undergoing ischemia-reperfusion. nih.gov NPD1 contributes to cellular homeostasis by up-regulating anti-apoptotic proteins of the Bcl-2 family and decreasing pro-apoptotic members' expression. nih.gov It also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which is stimulated by interleukin-1β (IL-1β). nih.gov The molar ratio of DHA to arachidonic acid (AA) has been suggested as an indicator of antioxidative defense, with a negative correlation observed between DHA concentration and lipid peroxide levels. tandfonline.com DHA has also been shown to activate the Nrf2/ARE antioxidant pathway, leading to the production of protective enzymes like HO-1. nih.govmdpi.com

Anti-inflammatory Pathways in Neural Tissues

DHA exerts anti-inflammatory effects in neural tissues through several mechanisms. It can be released from cell membranes by phospholipase A2 (PLA2) and then converted into bioactive compounds by enzymes like lipoxygenase (LOX) and cyclooxygenase (COX). mdpi.com These bioactive compounds, including resolvins and protectins (such as NPD1), activate anti-inflammatory responses by binding to specific receptors and altering gene expression, leading to a reduction in inflammatory cytokines. nhri.org.twnih.govmdpi.com DHA and its metabolites have been shown to influence microglial function, suppressing the production of pro-inflammatory cytokines and enhancing the clearance of debris and pathogens through phagocytosis. mdpi.com Studies have indicated that DHA treatment can reduce neuronal endoplasmic reticulum (ER) stress and associated microglia or macrophage activation, decreasing the nuclear translocation of NF-κB, a key regulator of inflammatory responses. tandfonline.com While some studies suggest DHA inhibits pro-inflammatory M1 microglia polarization, its role in inducing an anti-inflammatory microglial phenotype is still being explored. tandfonline.com

Protection Against Amyloid-Beta Induced Neurotoxicity in in vitro and Animal Models (e.g., Amyloid Fibrillation Inhibition, Amyloid Burden Reduction)

DHA has demonstrated protective effects against amyloid-beta (Aβ) induced neurotoxicity, a key feature of Alzheimer's disease (AD), in both in vitro and animal models. nih.govresearchgate.net One proposed mechanism is the inhibition of Aβ fibrillation, the process by which Aβ peptides aggregate to form toxic fibrils and plaques. researchgate.net In vitro studies have shown that DHA can inhibit Aβ fibrillation at the initial stages of seed formation and oligomerization and can also cause the dissolution of mature Aβ fibers. researchgate.net This inhibition of oligomeric amyloid species formation may contribute to restraining Aβ-related neurotoxicity. researchgate.net Animal models, such as Aβ-infused rats, have shown that DHA can decrease brain amyloid burden. researchgate.net DHA's neuroprotective effects against Aβ toxicity may also involve its anti-inflammatory, anti-oxidative, and anti-apoptotic properties. researchgate.net Furthermore, DHA's ability to cross the blood-brain barrier and its accumulation in the brain as esterified phospholipids contribute to its bioavailability in neural cells, supporting its potential therapeutic role against Aβ-induced neurodegenerative diseases. researchgate.netmdpi.com

Retinal Function

DHA is the major polyunsaturated fatty acid in the retina, particularly concentrated in photoreceptor cells, and is crucial for the development and preservation of normal visual function. nhri.org.twnih.govrsc.org

Photoreceptor Cell Survival and Differentiation

DHA plays a critical role in the survival and differentiation of retinal photoreceptors. In vitro studies have shown that in the absence of DHA, photoreceptors undergo apoptosis. capes.gov.br DHA protects these cells by delaying the onset of apoptosis and promoting differentiation, including opsin expression and apical differentiation. capes.gov.brarvojournals.org This protective effect may involve the preservation of mitochondrial activity, suggesting that a critical amount of DHA in mitochondrial phospholipids is essential for their proper functioning and cell survival. capes.gov.br DHA activates signaling pathways such as the retinoid X receptor (RXR) and the ERK/MAPK pathway, which regulate the expression of anti- and pro-apoptotic proteins. rsc.orgconicet.gov.ar This aligns DHA's actions with those of peptidic trophic factors that also utilize the ERK/MAPK pathway to promote photoreceptor survival. conicet.gov.ar Additionally, DHA appears to act as a critical molecular cue that enhances photoreceptor differentiation in cells already committed to this lineage, promoting opsin expression, apical differentiation, and axonal outgrowth without affecting the expression of Crx, a transcription factor essential for photoreceptor differentiation. arvojournals.org

Visual Transduction Pathway Efficiency (e.g., Metarhodopsin II Formation, Gt Coupling)

DHA-containing phospholipids are essential for the optimal function of the visual transduction pathway, a G protein-coupled system. pdx.edunih.govresearchgate.netpdx.edu The level of metarhodopsin II (MII) formation, the active conformation of rhodopsin that binds and activates the retinal G protein (Gt), is dependent on phospholipid acyl-chain unsaturation, with the highest levels observed in DHA-containing bilayers. pdx.edunih.govresearchgate.netresearchgate.net Similarly, the rate of coupling of MII to Gt to form the MII-Gt complex, which initiates signal amplification, is enhanced in DHA-containing bilayers compared to those with less unsaturated phospholipids. pdx.edunih.govresearchgate.net The presence of DHA in membranes also supports the activity of cGMP phosphodiesterase (PDE), the effector enzyme in the visual pathway, at levels comparable to those found in native rod outer segment (ROS) disk membranes. pdx.edunih.govresearchgate.net Studies using reconstituted membranes and ROS membranes from DHA-deficient rats have demonstrated that reduced DHA levels compromise the ability of rhodopsin to form MII and bind Gt, and decrease PDE activity. pdx.eduresearchgate.net The efficiency of signal transfer, indicated by the ratio of the rates of MII and MII-Gt complex formation, is optimized in native disks rich in DHA. pdx.edu Furthermore, DHA-containing bilayers are less affected by the inhibitory effects of cholesterol on steps in the visual pathway, highlighting the importance of DHA acyl chains for optimal G protein-coupled signaling. pdx.edunih.govresearchgate.net

Table 1: Effect of Membrane Composition on Visual Transduction Parameters

Membrane CompositionMetarhodopsin II FormationMII-Gt Coupling RatePDE Activity
DHA-containing bilayersHighest levelsEnhancedHigh
Less unsaturated phospholipidsLower levelsReducedLower
DHA bilayers + Cholesterol (30 mol%)DiminishedLess affectedReduced
Less unsaturated + CholesterolDiminishedMore affectedReduced

*Based on findings from studies on reconstituted bilayers and rod outer segment membranes. pdx.edunih.govresearchgate.netpdx.eduresearchgate.net

Cardiovascular System Molecular Mechanisms

DHA, along with eicosapentaenoic acid (EPA), is associated with cardioprotective benefits, influencing various molecular mechanisms within the cardiovascular system. cambridge.orgahajournals.orgfrontiersin.org These mechanisms include effects on lipid metabolism, inflammatory pathways, platelet function, and endothelial function. cambridge.org DHA can modulate the activity of transcription factors such as SREBP-1c and PPAR, which are involved in the synthesis of fatty acids, triglycerides (TAG), and cholesterol. cambridge.org In vitro and animal models suggest that both EPA and DHA can down-regulate SREBP-1c activity, leading to decreased expression of lipogenic enzymes. cambridge.org DHA is also a substrate for enzymes like cyclooxygenase, lipoxygenase, and cytochrome P450, producing metabolites that influence cardiovascular health. cambridge.org For instance, DHA can be converted into protectin DX, a lipoxygenase product that may inhibit COX-1 and COX-2 in platelets and neutrophils, potentially decreasing platelet activation and aggregation. oaepublish.com While both EPA and DHA can decrease TAG levels, DHA appears to be more effective in increasing HDL and LDL particle size in some studies. cambridge.org The incorporation of DHA into cell membranes can alter membrane fluidity and modify the size and distribution of lipid rafts, which are dynamic membrane microdomains involved in signaling. oaepublish.com

Table 2: Differential Effects of EPA and DHA on Lipid Parameters

Fatty AcidEffect on TriglyceridesEffect on HDL CholesterolEffect on LDL Cholesterol
EPADecreaseLittle/No effectVariable
DHADecreaseIncrease (in some studies)Increase (in some studies)

*Based on findings from studies comparing EPA and DHA effects. cambridge.org

Endothelial Cell Function Regulation

DHA plays a crucial role in maintaining and regulating the function of vascular endothelial cells, which form the inner lining of blood vessels and are critical for vascular health. nih.govnih.gov Its effects on endothelial cells contribute to the prevention of conditions like atherosclerosis. nih.govnih.gov

Nitric Oxide and Endothelin 1 Production Control

DHA influences vascular tone by modulating the production of key vasoactive molecules, specifically nitric oxide (NO) and endothelin-1 (B181129) (ET-1). nih.govnih.govresearchgate.net NO is a potent vasodilator, promoting relaxation of blood vessels, while ET-1 is a powerful vasoconstrictor. oup.comscielo.org.mx Research indicates that DHA can induce the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production, thereby stimulating NO synthesis in vascular endothelial cells. nih.govuniv-smb.fr This enhancement of NO contributes to endothelium-dependent vasodilation. nih.gov Conversely, while not as extensively detailed in the provided snippets regarding direct DHA effects on ET-1 production beyond general control of vasoactive factors, ET-1 is known to be synthesized predominantly in endothelial cells and its synthesis is stimulated by various factors and inhibited by NO. oup.comoup.com DHA's influence on NO production suggests an indirect effect on the NO/ET-1 balance, favoring vasodilation.

Regulation of Receptor Expression (e.g., Oxidized Low Density Lipoprotein Receptor 1, Thromboxane (B8750289) A2 Receptor)

DHA contributes to anti-atherosclerotic effects by regulating the expression of several receptors on endothelial cells involved in inflammation and plaque formation. nih.govnih.gov These include the oxidized low density lipoprotein receptor 1 (LOX-1, also known as OLR1) and the thromboxane A2 receptor (TXA2R). nih.govnih.govuniv-smb.fr LOX-1 is a scavenger receptor that mediates the uptake of oxidized LDL into vascular cells and is implicated in endothelial dysfunction and atherosclerosis. nih.govscielo.org.mxuniv-smb.fr Studies have shown that DHA can inhibit the expression of LOX-1 induced by inflammatory mediators like TNF-α. nih.govuniv-smb.fr Similarly, DHA has been shown to attenuate the expression of the TXA2 receptor, which is involved in vasoconstriction and platelet aggregation. nih.govnih.govuniv-smb.fr By downregulating the expression of these receptors, DHA helps to mitigate endothelial dysfunction and reduce the pro-atherogenic signaling.

Modulation of Platelet Aggregation and Coagulation

DHA exhibits anti-thrombotic properties by influencing platelet function and coagulation pathways. nih.gov Platelet aggregation is a critical step in thrombus formation, and dysregulation can lead to cardiovascular events. nih.gov DHA can decrease platelet aggregation and affect clotting factors. nih.gov Mechanistically, omega-3 PUFAs like DHA compete with arachidonic acid (AA) for incorporation into platelet cell membranes. mdpi.comebmconsult.com This alters the balance of eicosanoid production, shifting it away from pro-aggregatory molecules like thromboxane A2 (TXA2), which is derived from AA, towards less or non-aggregatory products. mdpi.comebmconsult.com DHA's incorporation into membrane phospholipids can influence membrane fluidity and the function of membrane receptors involved in platelet activation. mdpi.comresearchgate.net Studies have demonstrated a dose-dependent inhibitory effect of DHA on platelet aggregation induced by various agonists such as AA and ADP. mdpi.com While the effects on coagulation pathways are mentioned as being influenced by DHA, the precise mechanisms, such as interference with vitamin K-dependent clotting factors or modification of fibrinogen levels, are noted as still requiring complete elucidation. ebmconsult.comoaepublish.com

Myocardial Function Enhancement through Membrane Stabilization

DHA contributes to the enhancement of myocardial function, partly through its effects on cell membrane properties. oaepublish.comresearchgate.netnih.gov DHA is incorporated into the phospholipid bilayer of cell membranes, including those of cardiac cells and mitochondria. researchgate.netnih.govahajournals.org This incorporation influences membrane structure and function, leading to alterations in membrane fluidity and the organization of lipid rafts. researchgate.netoaepublish.comahajournals.org These changes in membrane properties can affect the function of membrane-bound proteins, including ion channels and receptors, which are critical for maintaining normal cardiac excitability and contractility. oaepublish.comresearchgate.net Specifically, the incorporation of DHA can influence calcium handling and signaling pathways within myocardial cells. oaepublish.com Furthermore, increased DHA content in the mitochondrial membrane has been suggested to contribute to stabilization, potentially lowering myocardial oxygen consumption and attenuating thermodynamic inefficiency during hypoxia. oaepublish.com This membrane-stabilizing effect is considered a potential mechanism contributing to the beneficial effects of DHA in conditions like heart failure and its potential to mitigate arrhythmias and ischemic damage. oaepublish.comresearchgate.netnih.gov

Data Table: Effects of DHA on Endothelial and Platelet Markers (Illustrative based on search results)

Target/MarkerEffect of DHACellular ContextReference(s)
Nitric Oxide (NO) ProductionIncreasedVascular Endothelial Cells nih.govuniv-smb.fr
Endothelin-1 (ET-1) ProductionControl/Modulation (Indirect via NO)Vascular Endothelial Cells nih.govoup.comoup.com
Oxidized LDL Receptor 1 (LOX-1/OLR1)Decreased Expression (TNF-α induced)Vascular Endothelial Cells nih.govuniv-smb.fr
Thromboxane A2 Receptor (TXA2R)Decreased Expression (TNF-α induced)Vascular Endothelial Cells nih.govuniv-smb.fr
Platelet AggregationDecreased (induced by AA, ADP, TRAP-6)Platelets mdpi.comebmconsult.com
Toll-like Receptor 4 (TLR4) SignalingSuppression/Dampening (downstream effects)Vascular Endothelial Cells nih.govnih.govresearchgate.net
Membrane FluidityIncreased (in cell and mitochondrial membranes)Various Cells (Cardiac) oaepublish.comnih.govahajournals.org
Mitochondrial Membrane StabilizationIncreasedCardiac Mitochondria oaepublish.comnih.gov

Advanced Research Methodologies and Techniques for Docosahexaenoic Acid Analysis

Spectroscopic and Biophysical Methods

Spectroscopic and biophysical techniques provide deeper insights into the structural characteristics of docosahexaenoic acid metabolites and their effects on the physical properties of cell membranes.

Ultraviolet (UV) spectroscopy is frequently used as a detection method in conjunction with HPLC for the characterization of docosahexaenoic acid and its metabolites. nih.gov The presence of conjugated double bonds in certain oxidized metabolites of docosahexaenoic acid gives rise to characteristic UV absorption spectra. For example, monohydroxylated polyunsaturated fatty acids typically exhibit a UV spectrum with a maximum absorbance (λmax) around 236 nm. researchgate.net More complex oxidized derivatives can display spectra with multiple absorption maxima, such as at 260, 270, and 280 nm. researchgate.net

The absorbance of docosahexaenoic acid can be detected at wavelengths around 215 nm in HPLC analysis. researchgate.net It has been observed that the absorbance of docosahexaenoic acid can be approximately 50% higher than that of eicosapentaenoic acid under similar conditions. researchgate.net This technique, while not providing detailed structural information on its own, is a valuable tool for the initial characterization and quantification of metabolites following chromatographic separation. japsonline.comtandfonline.com

Mass spectrometry (MS) is a powerful analytical technique for the definitive molecular identification of docosahexaenoic acid and its myriad metabolites. creative-proteomics.com When coupled with a separation technique like GC or HPLC, it provides both retention time and mass-to-charge ratio (m/z) data, enabling precise identification. creative-proteomics.comtandfonline.com High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap, allows for the determination of the elemental composition of molecules. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. researchgate.net By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, detailed structural information about the metabolite can be obtained. researchgate.netresearchgate.net For example, LC-MS/MS has been used to identify various hydroxy-metabolites of docosahexaenoic acid, such as 17S-HDHA, based on their characteristic fragmentation patterns. researchgate.net This technique has also been applied to analyze docosahexaenoic acid hydroperoxide isomers, providing insights into oxidation mechanisms. nih.gov Gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been validated for the analysis of docosahexaenoic acid in human blood. nih.gov

Fluorescence anisotropy is a biophysical technique used to measure the rotational mobility of fluorescent probes embedded within a lipid membrane, thereby providing an assessment of membrane fluidity. e3s-conferences.org This method has been employed to investigate the effects of docosahexaenoic acid incorporation on the physical properties of cell membranes. nih.gov

In these studies, cells are supplemented with docosahexaenoic acid, and changes in membrane fluidity are assessed using fluorescent probes. nih.gov While some studies using fluorescence polarization (a related technique) did not observe differences in the rotational mobility of probes despite increased cellular docosahexaenoic acid content, other fluorescence-based methods have shown enhanced lateral probe mobility. nih.gov Time-resolved fluorescence anisotropy measurements can be used to calculate the order parameter (S) and the rotational diffusion coefficient (Dw) of the probe within the membrane. e3s-conferences.org Studies have shown that docosahexaenoic acid tends to decrease the order parameter and increase the rotational diffusion coefficient, indicating an increase in membrane fluidity. e3s-conferences.org This suggests that docosahexaenoic acid promotes lipid molecular movement and widens the spacing between lipid molecules. e3s-conferences.org

Small Angle X-ray Scattering (SAXS) for Membrane Structural Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of lipid membranes at the nanoscale. mdpi.com It provides valuable information about bilayer thickness, electron density distribution, and the in-plane organization of lipids within the membrane. mdpi.com This method is particularly useful for studying the influence of docosahexaenoic acid (DHA) on the physical properties of model membranes.

In SAXS experiments, a beam of X-rays is directed at a sample, and the scattered X-rays are detected at very small angles. The resulting scattering pattern contains information about the size, shape, and arrangement of the components within the sample. For lipid membranes, SAXS can reveal the repeating distance between bilayers in multilamellar vesicles, which corresponds to the bilayer spacing or d-space. mdpi.com

Studies using SAXS have shown that the incorporation of DHA into lipid bilayers can induce significant structural changes. For instance, in a binary system of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine (DHA-PE), SAXS data revealed phase coexistence at certain temperatures, with distinct Bragg peaks corresponding to a fluid (Lα) phase and a gel (Lβ') phase. mdpi.com This indicates that DHA can promote the formation of separate lipid domains within the membrane.

Furthermore, electron density profiles generated from SAXS data can elucidate the location of fatty acids within the membrane. One study found that while eicosapentaenoic acid (EPA) tends to adopt an extended orientation within the membrane's hydrocarbon core, DHA was observed to increase electron density in the phospholipid headgroup region. researchgate.net This suggests a different orientation for DHA, potentially interacting with the membrane surface. researchgate.net

Table 1: SAXS Data for DPPC/DHA-PE Mixture at 25°C

Lipid Phase First Order Peak (q) Bilayer Spacing (d)
Gel Phase (Lβ') 0.126 Å⁻¹ 4.99 nm

This table presents SAXS data showing the phase coexistence in a model lipid membrane containing a small mole percentage of DHA-PE at 25°C. mdpi.com

Molecular and Cellular Biology Approaches

Immunofluorescence is a technique that utilizes fluorescently labeled antibodies to detect specific target antigens within a cell. This method is instrumental in visualizing the subcellular localization of proteins and observing changes in cellular morphology. In the context of DHA research, immunofluorescence has been employed to investigate the effects of this fatty acid on various cell types.

For example, studies have used immunofluorescence to examine the expression and localization of tight junction proteins, such as claudin-1, occludin, and ZO-1, in skin substitute models supplemented with DHA. nih.gov These studies have shown that DHA can modulate the expression of these proteins, which are crucial for maintaining the skin's barrier function. nih.gov

In retinal photoreceptor cells, immunohistochemistry, a similar technique that uses enzymes instead of fluorophores, has been used to determine the localization of lysophosphatidic acid acyltransferase 3 (LPAAT3), an enzyme involved in the biosynthesis of DHA-containing phospholipids (B1166683). nih.govresearchgate.net These experiments revealed that LPAAT3 is localized in the inner segment of photoreceptor cells, providing insight into where DHA is incorporated into phospholipids. nih.gov Furthermore, immunofluorescence can be used to observe morphological changes in cells, such as the disordered disc morphology in photoreceptor cells of mice lacking the LPAAT3 enzyme. nih.govresearchgate.net

Receptor binding studies are crucial for identifying the molecular targets of bioactive compounds like DHA. Research has identified docosahexaenoic acid as a natural ligand for the retinoid X receptor (RXR), a type of nuclear receptor that functions as a ligand-activated transcription factor. nih.govresearchgate.net

Initial evidence for this interaction came from cell-based assays where brain tissue extracts were found to activate RXR. researchgate.net Subsequent purification and mass spectrometry analysis of the activating factor identified it as DHA. researchgate.net Further studies have confirmed that DHA can activate all three RXR isoforms (alpha, beta, and gamma). guidetopharmacology.orgtocris.com

Direct binding of DHA to the RXR ligand-binding domain (LBD) has been demonstrated using electrospray mass spectrometry. nih.gov This technique allows for the detection of noncovalent complexes between the protein and its ligand, providing direct evidence of their interaction. nih.gov These studies have shown that other polyunsaturated fatty acids, such as arachidonic acid, can also bind to RXR, though DHA is a potent activator at low micromolar concentrations. nih.gov It is noteworthy that DHA shows selectivity for RXR and does not exhibit activity at retinoic acid receptors (RARs), the thyroid hormone receptor, or the vitamin D receptor (VDR). guidetopharmacology.orgtocris.com

Gene expression analysis is a fundamental tool for understanding the molecular mechanisms through which DHA exerts its biological effects. Two common techniques used for this purpose are quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq).

qPCR is used to measure the expression levels of a specific, predetermined set of genes. This technique has been used to validate the findings from broader transcriptome analyses and to investigate the effect of DHA on specific pathways. doi.orgnih.gov For example, qPCR has been used to confirm that DHA suppresses the expression of pro-inflammatory and Type 1 interferon-regulated genes in macrophages stimulated with lipopolysaccharide (LPS). nih.gov

RNA-seq , on the other hand, provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by DHA. nih.gov Transcriptome analysis of monocytes treated with DHA revealed a distinct gene expression profile compared to those treated with alpha-linolenic acid (ALA), particularly affecting genes associated with cell adhesion and migration. doi.org In another study, RNA-seq was used to analyze the transcriptome of the DHA-producing microalga Schizochytrium sp. under different oxygen supply conditions, revealing differential expression of genes involved in fatty acid biosynthesis. nih.gov Single-cell RNA sequencing (scRNAseq) has also been employed to provide a more detailed understanding of how DHA influences gene expression in individual cells within a population. nih.gov

Table 2: Selected Genes Differentially Regulated by DHA

Gene Technique Cell/Organism Effect of DHA
Pro-inflammatory cytokines (e.g., Il1a, Il1b, Tnf) scRNAseq, qPCR Macrophages Suppression
Type 1 interferon-regulated genes (e.g., Irf7, Mx1) scRNAseq, qPCR Macrophages Suppression
Cholesterol synthesis genes (e.g., Scd1, Hmgcs1) scRNAseq Macrophages Inhibition
NRF2 antioxidant response genes (e.g., Hmox1) scRNAseq Macrophages Increased expression

This table summarizes the effects of DHA on the expression of various genes as determined by qPCR and RNA-seq. nih.govnih.gov

Proteomics is the large-scale study of proteins, their structures, and their functions. In the context of DHA research, quantitative proteomics is used to identify and quantify changes in protein expression and post-translational modifications in response to DHA treatment. This approach provides insights into the cellular pathways modulated by this fatty acid.

Label-free quantitative proteomics has been used to investigate the effects of DHA on microglial cells, the resident immune cells of the central nervous system. alliedjournal.orgnih.gov In these studies, thousands of proteins were identified and quantified, revealing that DHA can alter the expression of proteins involved in inflammatory responses. alliedjournal.orgnih.gov For instance, in lipopolysaccharide (LPS)-stimulated microglial cells, DHA was found to decrease the abundance of proteins involved in the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathway, a key regulator of inflammation. nih.gov

Proteomic analyses have also been applied to study the effects of DHA on the protein composition of the cell membrane. In RAW264.7 macrophages, a label-free quantitative proteomics approach identified 86 differentially expressed proteins in the cell membrane following DHA treatment. These proteins were primarily related to the cell's response to stimuli and stress, indicating that DHA can significantly alter membrane protein composition and function. The findings from proteomic studies are often validated using other techniques, such as Western blotting and enzyme-linked immunosorbent assays (ELISAs). nih.gov

Lipidomics is the systematic study of the complete lipid profile (the lipidome) within a cell, tissue, or organism. This powerful analytical approach is essential for understanding how dietary components like DHA influence the lipid composition of cellular membranes and, consequently, their function.

Lipidomic analyses, often employing techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been used to assess the impact of DHA on the lipid composition of various tissues. nih.gov For example, a lipidomic analysis of the livers of mice fed a Western diet supplemented with DHA showed a significant increase in hepatic DHA and its metabolites in membrane lipids. nih.gov This was accompanied by a decrease in arachidonic acid (ARA) and its pro-inflammatory derivatives. nih.gov

In another study, targeted lipidomics was used to evaluate the lipid composition of the prefrontal cortex in response to different sources of DHA. mdpi.comresearchgate.net This analysis identified significant changes in the levels of various phospholipid classes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), phosphatidylserine (B164497) (PS), and sphingomyelin (SM). mdpi.comresearchgate.net These findings highlight the profound effect of DHA on the lipid architecture of cell membranes, which can, in turn, influence cellular signaling and function.

Table 3: Compound Names

Compound Name Abbreviation
Docosahexaenoic acid DHA
Eicosapentaenoic acid EPA
Arachidonic acid ARA
1,2-dipalmitoyl-sn-glycero-3-phosphocholine DPPC
1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine DHA-PE
Alpha-linolenic acid ALA
Phosphatidylcholine PC
Phosphatidylethanolamine PE
Phosphatidylinositol PI
Phosphatidylserine PS
Sphingomyelin SM
Lysophosphatidic acid acyltransferase 3 LPAAT3
Retinoid X receptor RXR
Retinoic acid receptor RAR
Vitamin D receptor VDR
Lipopolysaccharide LPS

In Vitro Research Models

In vitro models are indispensable for dissecting the specific cellular and molecular mechanisms of docosahexaenoic acid (DHA). These controlled systems allow for the detailed investigation of DHA's effects on various cell types and biomimetic structures, providing insights that are foundational to in vivo research.

Cell Culture Systems (e.g., Neuronal Cell Lines, Primary Neuronal Cultures, Astrocytes, T-Cells, Endothelial Cells)

Cell culture systems offer a reductionist approach to study the direct impact of DHA on specific cell populations relevant to its physiological functions.

Neuronal and Glial Cells: Studies utilizing co-cultures of neurons and astrocytes have demonstrated the supportive role of astrocytes in neuronal health, a process influenced by DHA. When astrocytes are enriched with DHA, their membrane phospholipids incorporate the fatty acid, which in turn significantly enhances the survival of co-cultured neurons when challenged with oxidative compounds like tert-butyl hydroperoxide and hydrogen peroxide. nih.gov For instance, neurons co-cultured with DHA-enriched astrocytes showed a survival rate of 89% after treatment with tert-butyl hydroperoxide, compared to 74% for neurons with control astrocytes. nih.gov Interestingly, while DHA incubation increases its levels in astrocytic membranes, it can also suppress the expression of the FADS2 gene, which encodes for an enzyme involved in DHA synthesis. nih.gov Astrocytes are crucial for providing metabolic support to neurons and play a key role in brain homeostasis. mdpi.commdpi.com They are the primary consumers of blood-borne glucose, which they metabolize to lactate for neuronal energy. ocl-journal.org

Endothelial and Other Cell Types: The influence of DHA extends to other cell types. In tissue-engineered skin models, which include keratinocytes and fibroblasts and rely on a vascular network of endothelial cells for nutrient supply, DHA supplementation has been shown to modulate barrier function. A 10 μM concentration of DHA in the culture medium led to its successful incorporation into the epidermal phospholipid fraction. nih.gov This resulted in a decrease in permeability to testosterone and a significant increase in the expression of the tight junction protein claudin-1, highlighting DHA's role in improving skin barrier integrity in vitro. nih.gov Furthermore, in vitro studies on bovine oocytes have shown that DHA supplementation can affect the characteristics of surrounding granulosa cells, leading to improved oocyte growth. nih.gov Research on cancer cell lines, such as Kuramochi and SKOV3 ovarian cancer cells, has shown that DHA can synergistically enhance the cell-killing effects of chemotherapy agents like carboplatin, which is associated with increased DHA incorporation into the cell membrane phospholipids. researchgate.net

The table below summarizes findings from various cell culture studies investigating the effects of DHA.

Cell Type/SystemKey Research FindingReference
Neuron-Astrocyte Co-culture DHA-enriched astrocytes enhance neuronal survival under oxidative stress. nih.gov
Astrocytes DHA supplementation down-regulates FADS2 gene expression but increases DHA levels in cell membranes. nih.gov
Tissue-Engineered Skin Model DHA supplementation improves skin barrier function by increasing claudin-1 expression. nih.gov
Ovarian Cancer Cell Lines DHA enhances the efficacy of carboplatin, corresponding with increased DHA incorporation into phospholipids. researchgate.net
Bovine Oocyte-Granulosa Cell Complexes DHA supplementation supports oocyte growth by affecting granulosa cell characteristics, including reducing lipid content and increasing ATP production. nih.gov

Artificial Bilayer Membranes and Liposome Models

Artificial lipid bilayers and liposomes serve as simplified models to study the direct physicochemical interactions between DHA and cell membranes, absent the complexity of cellular machinery. These models have revealed that DHA can significantly alter the material properties of membranes.

X-ray diffraction studies on binary lipid mixtures containing 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine (DHA-PE) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have shown that even very low concentrations of DHA-PE (as low as 0.1 mol%) can induce phase separation into a DHA-rich liquid crystalline phase and a DHA-poor gel phase. mdpi.comosti.gov This research also surprisingly found that these low concentrations of DHA-PE lead to a significant decrease in the thickness of the gel phase bilayer, a result contrary to what is observed with mono-unsaturated lipids. mdpi.comosti.gov

Furthermore, studies using gramicidin channels as molecular force transducers in artificial bilayers have shown that DHA alters the bilayer's elastic properties. nih.govcornell.edu DHA increases the appearance rates and lifetimes of gramicidin channels, an effect that becomes more pronounced with increasing hydrophobic mismatch between the channel and the bilayer. nih.gov This suggests that DHA modulates membrane protein function not through specific binding, but by changing the collective material properties of the lipid bilayer, such as its elasticity and intrinsic curvature. nih.govcornell.edu Molecular acoustics has also been employed to study multicomponent lipid systems simulating neuronal grey matter, revealing that DHA incorporation enhances order in the membranes. mdpi.com

In Vivo Animal Models for Mechanistic Studies (e.g., Rodent Models of Neurodegeneration)

Animal models are critical for studying the systemic effects of DHA in a complex biological environment, bridging the gap between in vitro findings and human physiology. nih.govfrontiersin.orgnih.gov Rodent models, in particular, have been instrumental in investigating the role of DHA in neurodegenerative diseases like Alzheimer's disease (AD). nih.govresearchgate.net

In various animal models of AD, DHA administration has been shown to effectively reduce the production and deposition of amyloid-β (Aβ) peptide, a key pathological hallmark of the disease. nih.gov These in vivo studies corroborate in vitro findings and demonstrate the physiological relevance of DHA's mechanisms. For example, research has shown that DHA can interfere with the amyloidogenic processing of the amyloid precursor protein (APP) by modulating the activity of the secretase enzymes responsible for Aβ generation. nih.gov Specifically, DHA has been found to decrease β- and γ-secretase activity while increasing the stability and activity of α-secretase, which cleaves APP in a non-amyloidogenic pathway. nih.gov These models allow researchers to follow the disease process, investigate compensatory mechanisms, and test potential treatments preclinically. nih.gov While rodent models are widely used due to their genetic and physiological similarities to humans, other organisms like Drosophila and C. elegans are also utilized for rapid genetic screening related to neurodegeneration. scielo.br

Computational and In Silico Approaches

Computational methods provide powerful tools to investigate the molecular interactions of DHA at an atomic level, offering insights that are often inaccessible through experimental techniques alone.

Molecular Docking for Ligand-Protein Interactions (e.g., DHA-Amyloid Peptide Binding)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor). This approach has been applied to study the interaction between DHA and the amyloid-β peptide.

In silico studies have demonstrated that DHA can successfully dock with Aβ peptides, specifically the Aβ1-42 variant, which is strongly associated with AD pathology. scirp.orgresearchgate.netscirp.org These docking simulations predict favorable binding interactions between DHA and Aβ1-42, supporting experimental data that shows DHA inhibits Aβ fibrillogenesis in vitro. scirp.orgresearchgate.net The binding potential identified in these computational studies helps to explain the in vivo observations of reduced amyloid burden in the brains of AD model rats administered DHA. researchgate.net For example, using the Molegro Virtual Docker (MVD), DHA achieved high negative MolDock scores when docked onto Aβ1-42 dimers, indicating strong and stable binding interactions. scirp.org

The table below presents results from a molecular docking study of DHA with Aβ1-42 dimers.

Receptor (Aβ1-42 Dimer PDB ID)LigandDocking Score (MolDock Score, Kcal/mol)Reference
2BEG DHA-122.40 scirp.org
1Z0Q DHA-140.40 scirp.org
2BEG Thioflavin T (Reference)-130.37 scirp.org

Molecular Dynamics Simulations for Membrane Interactions

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of systems like lipid membranes.

Microsecond-scale coarse-grained MD simulations have been employed to reveal the detailed interactions between DHA and model cell membranes. nih.govacs.orgresearchgate.netacs.org These simulations show that DHA molecules can spontaneously self-assemble and fuse with lipid bilayers, showing a preference for localizing in more fluid, liquid-disordered (Ld) membrane domains over more rigid, liquid-ordered (Lo) domains. nih.govacs.orgresearchgate.netacs.org The presence of DHA within these Ld domains influences several membrane properties in a concentration-dependent manner, including:

Lipid Chain Order: Modifies the packing and order of lipid acyl chains.

Membrane Thickness: Alters the thickness of the bilayer.

Cholesterol Distribution: Affects the preference and movement (flip-flop) of cholesterol between leaflets. nih.govacs.orgresearchgate.netacs.org

These structural changes induced by DHA can promote the stability of the membrane and provide a molecular-level explanation for the biological functions of DHA. nih.govacs.orgacs.org

Future Directions in Docosahexaenoic Acid Research

Elucidating Undiscovered Molecular Mechanisms

Despite significant progress, the precise molecular mechanisms by which DHA exerts its pleiotropic effects are not yet fully defined. Future research aims to unravel these complex pathways. One area of focus is how DHA alters membrane microdomain structure and function, eicosanoid metabolism, and the formation and mobilization of reactive oxygen products and intracellular Ca2+.

Studies suggest that DHA's beneficial actions may partly stem from stimulating the synthesis of neuronal phosphatidylserine (B164497) (PS) and the accumulation of DHA-containing PS (DHA-PS) in neuronal membranes. This accumulation can modulate signal transduction pathways crucial for neuronal differentiation and survival, such as the activation of kinases like Raf-1, protein kinase C (PKC), and Akt. Further studies are needed to explore other neuronal signaling events modulated by interaction with DHA-enriched membrane lipids.

Another promising avenue involves investigating how DHA and its oxidation products, such as 4-hydroxyhexenal (B101363) (4-HHE), modulate oxidative homeostasis within cells, potentially through pathways like NF-κB and Nrf2/ARE. Novel oxidation products of n-3 fatty acids, including cyclopentenone-containing molecules like J3-isoprostanes derived from EPA and DHA, have been shown to activate Nrf2 by destabilizing the association between Keap1 and Cullin3, thereby inducing Nrf2-directed gene expression. These findings provide a biochemical basis for the hypothesis that these compounds, generated in vivo, can reach concentrations sufficient to induce cellular defense systems.

The role of intracellular carrier proteins, such as fatty acid-binding protein 5 (FABP5), in facilitating the transport of DHA across the blood-brain barrier is also an area requiring further investigation. Understanding these transport mechanisms could lead to better individualized dietary and supplement recommendations.

Advanced Omics Integration (e.g., Metabolomics, Proteomics, Lipidomics)

The integration of high-throughput omics technologies is crucial for a holistic understanding of DHA's effects at a systems level. Metabolomics, proteomics, and lipidomics, individually and in combination (multi-omics), are powerful tools for identifying molecular markers and mechanistic pathways influenced by DHA.

Metabolomics, being closer to the phenotype, can directly reflect the functional state of organisms and has been widely used to explore the effects of omega-3 PUFAs on metabolic diseases. Targeted metabolomic approaches can decode the behavior of specific metabolite groups under defined conditions, while untargeted approaches study the global metabolite fingerprint.

Lipidomics is essential for identifying different lipid molecules, fatty acid composition, and their distribution in tissues, providing insights into how DHA is incorporated and metabolized. Studies utilizing lipidomics have revealed the potential of omega-3 PUFAs to modulate lipid profiles and improve metabolic health. For instance, a longitudinal crossover clinical study involving overweight participants showed that omega-3 PUFA supplementation for 28 days altered the HDL lipidome.

Proteomics focuses on the expression and modification of proteins, and when integrated with lipidomics, it can help create lipid-binding proteome maps to elucidate metabolic pathways. While integrated proteomics studies on lipid metabolism are still developing, they offer valuable insights into molecular changes.

Multi-omics approaches, combining data from genomics, transcriptomics, proteomics, metabolomics, and even microbiomics, provide a more comprehensive view of biological systems and are increasingly being used to identify therapeutic targets and understand responses to interventions. Challenges in this area include addressing interindividual variability in responses and gaining a deeper understanding of dynamic metabolic interactions. Future research should prioritize multi-omics integration and potentially combine omega-3 supplementation with other therapies for personalized strategies.

Development of Novel In Vitro and In Vivo Models for Mechanistic Dissection

The development and refinement of novel in vitro and in vivo models are critical for dissecting the specific mechanisms of DHA action. These models allow for controlled experimentation and the study of DHA's effects in various physiological and pathological contexts.

In vitro models, such as cell cultures, are used to investigate the direct effects of DHA on cellular processes, including gene expression, apoptosis, and signaling pathways. For example, studies using THP-1 macrophages have shown that EPA and DHA differentially regulate genes involved in inflammation and immune response in a dose-dependent manner. Novel in vitro models, such as 3D astrocyte cultures used to study traumatic brain injury, can help support investigations into cellular responses to injury and the potential protective effects of DHA. The development of novel delivery systems, like nanoliposomes for codelivering DHA with other compounds, is also being explored using in vitro digestion methods and cell models to evaluate their efficacy and cellular uptake.

In vivo models, typically using animals, allow for the study of DHA's effects within a complex biological system. Mouse models of post-operative pain have been used to examine the analgesic impact of DHA and DHA-derived specialized pro-resolving mediators (SPMs). Studies in animal models have also investigated the effects of DHA on brain health, cognitive function, and neurodegenerative processes. For instance, a mouse study found that DHA levels in the brain were influenced by the intracellular carrier protein FABP5. In vivo models are also used to confirm findings from in vitro studies, such as the anticancer effects of DHA observed in human breast cancer cells. The use of xenograft models, like zebrafish engrafted with human leukemia cells, represents another type of in vivo model for evaluating the therapeutic potential of novel DHA conjugates.

Future research will continue to refine existing models and develop new ones that better recapitulate human physiology and disease states, allowing for more accurate and translatable findings regarding DHA's mechanisms.

Understanding Differential Effects of Docosahexaenoic Acid and Eicosapentaenoic Acid at the Molecular Level

While often studied together as omega-3 fatty acids, DHA and eicosapentaenoic acid (EPA) exhibit distinct biological activities and are incorporated differently into tissues and cellular membranes. A key area of future research is to understand these differential effects at the molecular level.

EPA and DHA may compete for incorporation into membrane phospholipids (B1166683), which can differentially displace n-6 PUFAs and thus influence the biosynthesis of downstream metabolites involved in inflammation. They also exert different effects on the biophysical structure of plasma membranes, potentially leading to competition in controlling cellular signaling. For example, DHA can directly infiltrate lipid rafts and modify their organization, whereas EPA tends to avoid these domains. The extent to which EPA influences DHA incorporation and lipid raft disruption is an area for future investigation.

Studies using gene expression profiling in cell models have shown that EPA and DHA regulate distinct sets of genes involved in various cellular processes, including inflammation, apoptosis, and oxidative stress, in a differential and dose-dependent manner. The number of differentially expressed genes can vary depending on the concentration and type of omega-3 fatty acid.

Furthermore, the metabolic conversion of EPA and DHA can lead to different bioactive lipid mediators, contributing to their varied effects. While both are precursors to SPMs, the specific resolvins, protectins, and maresins derived from each fatty acid may have distinct potencies and target different receptors, leading to differential outcomes in resolving inflammation.

Clinical studies have also highlighted differential effects. For instance, purified DHA, but not EPA, has been shown to lower ambulatory blood pressure and heart rate in mildly hyperlipidemic men. This suggests that DHA may be the primary omega-3 fatty acid responsible for these specific cardiovascular benefits. The underlying molecular mechanisms for these observed differences in physiological effects warrant further investigation.

Understanding these molecular distinctions between DHA and EPA is crucial for developing more targeted and effective therapeutic strategies and for refining dietary recommendations.

Role of Docosahexaenoic Acid in Specialized Pro-Resolving Lipid Mediator Biology

Docosahexaenoic acid is a crucial precursor for the biosynthesis of specialized pro-resolving lipid mediators (SPMs), including the D-series resolvins (RvD), protectins (PD), and maresins (MaR). These potent lipid mediators play a critical role in the active resolution of inflammation, tissue repair, and immune modulation. Future research is heavily focused on unraveling the complex biology of DHA-derived SPMs.

SPMs are enzymatically produced at sites of acute inflammation and exert various beneficial actions, including neuroprotection, anti-hypertension, and anti-tumorigenesis. Dysregulation of SPMs is associated with diseases of prolonged inflammation, highlighting the importance of understanding their bioactivities for developing new therapeutic targets.

Research is ongoing to fully elucidate the biosynthetic pathways of these mediators, which involve enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs). Key intermediates, such as 17-hydroperoxy-DHA and its metabolite 17-hydroxy docosahexaenoic acid (17-HDHA), serve as pathway markers for the D-series resolvins. Similarly, 14-HDHA is a marker for the maresin pathway.

Studies are investigating the specific molecular mechanisms by which individual SPMs exert their effects, including their interaction with specific cellular receptors. While the activities of many SPMs have been described in cell and animal models, the specific molecular mechanisms for many remain unclear.

The role of DHA-derived SPMs in various diseases is a significant area of study. Evidence suggests their potential benefits in inflammation-associated brain disorders like depression, where they may act as neuroprotective molecular targets. They are also being investigated for their role in resolving inflammation in adipose tissue, with studies showing decreased levels of RvD1, RvD2, and PD1 in obese mice.

Future research will continue to explore the therapeutic potential of DHA-derived SPMs, including the development of synthetic approaches to make larger quantities available for pharmacological evaluation. Understanding how dietary intake of DHA influences the levels of specific SPMs in various human body fluids and tissues is also a key area for investigation, as this could inform more effective strategies for using DHA in the prevention and treatment of inflammatory conditions.

Q & A

Basic Research Questions

Q. How can researchers evaluate the neuroprotective effects of DHA in cellular models of oxidative stress?

  • Methodology : Use retinal ganglion cells or neuronal cultures exposed to oxidative stressors (e.g., hydrogen peroxide). Measure cell viability via MTT assays and quantify reactive oxygen species (ROS) using fluorescent probes like DCFDA. Compare outcomes between DHA-treated and control groups, ensuring standardized DHA concentrations (e.g., 10–50 µM) and exposure times (12–24 hours) .

Q. What experimental designs are appropriate for assessing DHA’s impact on synaptic plasticity in rodent models?

  • Methodology : Employ Morris water maze or fear conditioning tests in rodents fed DHA-enriched diets (1–3% of total fat intake). Analyze hippocampal tissue for synaptic markers (e.g., PSD-95, synaptophysin) via Western blot and dendritic spine density using Golgi staining. Include control groups with omega-3-deficient diets to isolate DHA-specific effects .

Q. How can lipid extraction protocols optimize DHA recovery from brain tissue?

  • Methodology : Use the Folch method (chloroform:methanol, 2:1 v/v) for total lipid extraction. Separate phospholipids via thin-layer chromatography (TLC) and quantify DHA using gas chromatography-mass spectrometry (GC-MS). Validate recovery rates with internal standards (e.g., deuterated DHA) .

Advanced Research Questions

Q. How do DHA-derived mediators (e.g., neuroprotectin D1) regulate gene interactions during ischemic injury recovery?

  • Methodology : In RPE cells or stroke models, silence candidate genes (e.g., BIRC3 or ATF3) via CRISPR-Cas8. Measure NPD1 levels using LC-MS/MS and correlate with cell survival pathways (e.g., Bcl-2/Bax ratios). Use RNA-seq to identify co-regulated genes post-DHA treatment .

Q. What strategies resolve contradictions in epidemiological data linking DHA to atrial fibrillation risk?

  • Methodology : Pool individual-level data from cohort studies (e.g., FORCE Consortium) to perform stratified analyses by age, baseline omega-3 status, and genetic variants (e.g., FADS1/2). Apply Mendelian randomization to address confounding and validate findings using sensitivity analyses .

Q. How can stable isotopic tracing elucidate brain DHA turnover rates in vivo?

  • Methodology : Administer ¹³C-labeled DHA orally to rodents and track incorporation into brain phospholipids via isotope ratio mass spectrometry (IRMS). Model kinetic data using compartmental analysis to estimate half-life and turnover rates in specific brain regions .

Q. What experimental frameworks test DHA’s synergistic effects with chemotherapeutic agents?

  • Methodology : Use patient-derived xenograft (PDX) models of breast cancer. Combine DHA (100 mg/kg/day) with docetaxel and assess tumor regression via caliper measurements. Apply Chou-Talalay synergy analysis to quantify combination indices (CI <1 indicates synergy) .

Q. How do DHA analogs (e.g., 4,5-dehydro DHA) enable tracking of fatty acid metabolism in live cells?

  • Methodology : Treat cells with alkyne-tagged DHA (e.g., Click Tag™ DHA Alkyne). Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides. Visualize incorporation via confocal microscopy and quantify using flow cytometry .

Methodological Considerations

  • Data Contradiction Analysis : When meta-analyses yield conflicting results (e.g., DHA and cognitive decline), assess heterogeneity via I² statistics. Conduct subgroup analyses by study quality (e.g., RCTs vs. observational), dosing regimens, and population characteristics (e.g., APOE ε4 carriers) .
  • Standardization : Report DHA concentrations as molar ratios to total phospholipids in tissue samples to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.